molecular formula C13H14Cl2N4O B15610228 VUF 10214

VUF 10214

Cat. No.: B15610228
M. Wt: 313.18 g/mol
InChI Key: MFJVHWQDKIEBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VUF 10214 is a useful research compound. Its molecular formula is C13H14Cl2N4O and its molecular weight is 313.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14Cl2N4O

Molecular Weight

313.18 g/mol

IUPAC Name

6,7-dichloro-3-(4-methylpiperazin-1-yl)-1H-quinoxalin-2-one

InChI

InChI=1S/C13H14Cl2N4O/c1-18-2-4-19(5-3-18)12-13(20)17-11-7-9(15)8(14)6-10(11)16-12/h6-7H,2-5H2,1H3,(H,17,20)

InChI Key

MFJVHWQDKIEBCM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

VUF 10214: A Technical Overview of its Mechanism of Action at the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective ligand for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin. This document provides a detailed technical guide on the mechanism of action of this compound, summarizing its binding affinity, functional activity, and the associated signaling pathways. Experimental protocols for key assays are provided to facilitate further research and drug development efforts targeting the H4R for inflammatory and immune disorders.

Introduction

The histamine H4 receptor is a key player in inflammatory and immune responses, making it an attractive therapeutic target for a range of disorders, including allergic rhinitis, asthma, and dermatitis. This compound, a quinoxaline (B1680401) derivative, has emerged as a valuable tool for studying H4R pharmacology. This guide delves into the core mechanism of action of this compound, presenting quantitative data and detailed methodologies for its characterization.

Core Mechanism of Action: Histamine H4 Receptor Antagonism

This compound acts as a competitive antagonist at the human histamine H4 receptor. It binds to the receptor with high affinity, thereby blocking the binding of the endogenous agonist, histamine, and inhibiting its downstream signaling. While not explicitly defined in the primary literature as a neutral antagonist or an inverse agonist, its classification as a potent H4R ligand with anti-inflammatory properties is well-established.[1]

Signaling Pathways

The histamine H4 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial for mediating the biological effects of H4R activation, such as chemotaxis of immune cells. As a competitive antagonist, this compound prevents this histamine-induced decrease in cAMP.

Diagram of the Histamine H4 Receptor Signaling Pathway and the Antagonistic Action of this compound

H4R_Signaling cluster_membrane Cell Membrane H4R_inactive H4R (Inactive) H4R_active H4R (Active) H4R_inactive->H4R_active Activates G_protein Gi/o Protein H4R_active->G_protein Activates AC_active Adenylyl Cyclase (Active) G_protein->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) AC_active->AC_inactive cAMP cAMP AC_active->cAMP Converts Histamine Histamine Histamine->H4R_inactive Binds VUF10214 This compound VUF10214->H4R_inactive Binds & Blocks ATP ATP ATP->AC_active Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Modulates

Caption: this compound competitively antagonizes the H4R, preventing histamine-mediated Gi/o protein activation and subsequent inhibition of adenylyl cyclase, thereby blocking the downstream cellular responses.

Quantitative Data

The following table summarizes the key quantitative data for this compound's interaction with the human histamine H4 receptor.

ParameterValueDescriptionReference
pKi 8.25Negative logarithm of the inhibitory constant (Ki) for binding to the human H4R. A higher value indicates stronger binding affinity.[1]

Note: Further quantitative data on the functional antagonism of this compound, such as a pA2 value from a Schild analysis or an IC50 from a functional assay, are not explicitly provided in the primary publication.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity of this compound for the human histamine H4 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells are transiently transfected with the cDNA encoding the human histamine H4 receptor.

    • After a suitable expression period (e.g., 48 hours), the cells are harvested.

    • Cell membranes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of [³H]histamine (the radioligand).

      • Increasing concentrations of the competing ligand (this compound).

      • Cell membranes expressing the human H4R.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]histamine) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as the negative logarithm of the Ki.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start transfection Transfect HEK-293 cells with hH4R cDNA start->transfection harvest Harvest cells and prepare membranes transfection->harvest assay_setup Set up binding assay: - [³H]histamine - this compound (various conc.) - hH4R membranes harvest->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity (Scintillation Counting) filtration->quantification analysis Data analysis: - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End (pKi value) analysis->end

Caption: Experimental workflow for determining the binding affinity (Ki) of this compound for the histamine H4 receptor.

Functional Assay (e.g., cAMP Accumulation Assay)

Objective: To determine the functional activity (antagonism) of this compound at the human histamine H4 receptor.

Methodology:

  • Cell Culture:

    • HEK-293 cells stably expressing the human histamine H4 receptor are used.

    • Cells are cultured in appropriate media and seeded into 96-well plates.

  • Assay Procedure:

    • Cells are pre-incubated with various concentrations of the antagonist (this compound) for a specific duration.

    • A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

    • The cells are then stimulated with a fixed concentration of an H4R agonist (e.g., histamine) in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable level of cAMP.

    • The reaction is incubated for a defined period.

  • cAMP Quantification:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., based on HTRF, ELISA, or AlphaScreen technology).

  • Data Analysis:

    • The ability of this compound to inhibit the histamine-mediated effect on cAMP levels is quantified.

    • Dose-response curves are generated to determine the IC50 value of this compound for the functional response.

    • For competitive antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA2 value.

Conclusion

This compound is a valuable pharmacological tool characterized by its high binding affinity for the human histamine H4 receptor. Its antagonistic properties make it a crucial compound for investigating the physiological and pathophysiological roles of the H4R, particularly in the context of inflammation and immune system modulation. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel H4R-targeted therapeutics.

References

An In-Depth Technical Guide on the Histamine H4 Receptor Affinity of VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 has been identified as a potent ligand for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed in hematopoietic cells.[1] The H4 receptor is a critical modulator of immune and inflammatory responses, making it a significant target for the development of novel therapeutics for conditions such as allergies, asthma, and autoimmune diseases. This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of this compound at the histamine H4 receptor, supported by detailed experimental protocols and pathway visualizations.

Quantitative Data Presentation

The binding affinity of this compound and related compounds for human histamine receptor subtypes is summarized below. The data is presented as pKi values, which represent the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

Table 1: Binding Affinity of this compound and Comparator Compounds at Human Histamine Receptors

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4RReference
This compound < 5.0< 5.06.48.25 [1][2]
VUF 101485.8< 5.06.48.1[2]
JNJ 7777120< 5.5< 5.5< 5.58.8[3]
Thioperamide< 5.0< 5.08.48.1[3]

Data for this compound and VUF 10148 are from Smits et al., J. Med. Chem. 2008, 51(8), 2457-67.[2] Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases.[3]

Table 2: Functional Activity of this compound at the Human Histamine H4 Receptor

CompoundFunctional AssayActivitypIC50Reference
This compound cAMP AccumulationInverse Agonist7.9[4][5]

Experimental Protocols

Radioligand Binding Assay for Histamine H4 Receptor Affinity

This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for the human histamine H4 receptor.

1. Membrane Preparation:

  • HEK-293 cells stably expressing the human histamine H4 receptor are cultured and harvested.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and the homogenate is centrifuged.

  • The resulting membrane pellet is resuspended in the assay buffer.

2. Binding Assay:

  • The assay is conducted in a 96-well plate with a final volume of 250 µL per well.

  • Each well contains:

    • 150 µL of the prepared cell membranes (typically 3-20 µg of protein).

    • 50 µL of the competing test compound (this compound) at various concentrations.

    • 50 µL of [³H]-histamine as the radioligand at a fixed concentration.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H4 receptor ligand (e.g., histamine or JNJ 7777120).

3. Incubation and Filtration:

  • The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

  • Filters are washed with ice-cold buffer to remove unbound radioactivity.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from the total binding.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest H4R-expressing cells Homogenize Homogenize cells in buffer Harvest->Homogenize Centrifuge Centrifuge to pellet membranes Homogenize->Centrifuge Resuspend Resuspend membranes Centrifuge->Resuspend Mix Incubate membranes, [3H]histamine, & this compound Resuspend->Mix Equilibrate Incubate at 30°C for 60 min Mix->Equilibrate Filter Rapid vacuum filtration Equilibrate->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Calculate Calculate specific binding Count->Calculate Regress Non-linear regression for IC50 Calculate->Regress ChengPrusoff Cheng-Prusoff for Ki Regress->ChengPrusoff G VUF10214 This compound H4R Histamine H4 Receptor VUF10214->H4R binds to Gi_o Gi/o Protein H4R->Gi_o reduces constitutive activation of AC Adenylyl Cyclase Gi_o->AC decreased inhibition of cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CellularResponse Cellular Response (e.g., Inhibition of Chemotaxis) PKA->CellularResponse phosphorylates targets G Start Measure cAMP levels in H4R-expressing cells stimulated with forskolin AddLigand Add Test Ligand (e.g., this compound) Start->AddLigand Compare Compare cAMP to basal level (forskolin alone) AddLigand->Compare Agonist Agonist (cAMP < basal) Compare->Agonist Decrease Antagonist Neutral Antagonist (cAMP = basal) Compare->Antagonist No Change InverseAgonist Inverse Agonist (cAMP > basal) Compare->InverseAgonist Increase

References

VUF 10214: A Technical Guide to its pKi Value and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent and selective ligand for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of the immune system. Its high affinity, characterized by a pKi value of 8.25, has established it as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor. Furthermore, this compound has demonstrated significant anti-inflammatory properties in preclinical models, highlighting its potential as a therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the quantitative pharmacology of this compound, detailed experimental methodologies for its characterization, and a visualization of the pertinent signaling pathways.

Quantitative Data Summary

The binding affinity of this compound for the human histamine H4 receptor is well-documented. The following table summarizes the key quantitative data for this compound and provides context by comparing it with the related compound VUF 10148.

CompoundTarget ReceptorpKi Value
This compound Human Histamine H4 Receptor 8.25 [1]
VUF 10148Human Histamine H1 Receptor5.8
Human Histamine H2 Receptor< 5.0
Human Histamine H3 Receptor6.4
Human Histamine H4 Receptor7.4

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki) and is a measure of binding affinity; a higher pKi value indicates a higher affinity.

Significance of this compound

The high affinity and selectivity of this compound for the H4 receptor make it an important molecule in several areas of research and drug development:

  • Elucidating the Role of the H4 Receptor: As a selective ligand, this compound is instrumental in studies aimed at understanding the specific functions of the H4 receptor in various physiological and disease processes, particularly in the immune system.

  • Anti-inflammatory Research: this compound has been shown to possess significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema model in rats. This suggests that antagonism of the H4 receptor could be a viable strategy for treating inflammatory conditions.

  • Therapeutic Potential: The pharmacological profile of this compound and related compounds suggests that H4 receptor antagonists could be developed as novel therapeutics for a range of disorders, including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.

  • Scaffold for Drug Discovery: The chemical structure of this compound serves as a scaffold for the design and synthesis of new and improved H4 receptor ligands with optimized pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for pKi Determination

This protocol describes the method used to determine the binding affinity (pKi) of this compound for the human histamine H4 receptor. The assay is based on the competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the receptor.

1. Materials:

  • Membrane preparations from HEK-293 cells stably expressing the human histamine H4 receptor.
  • Radioligand: [³H]histamine.
  • Test Compound: this compound.
  • Non-specific binding control: Histamine (high concentration).
  • Assay buffer: 50 mM Tris-HCl, pH 7.4.
  • Glass fiber filters (e.g., Whatman GF/C).
  • Scintillation cocktail.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a 96-well plate, add the following to each well in triplicate:
  • 50 µL of cell membrane preparation.
  • 25 µL of [³H]histamine at a final concentration close to its Kd.
  • 25 µL of either assay buffer (for total binding), a saturating concentration of unlabeled histamine (for non-specific binding), or the desired concentration of this compound.
  • Incubate the plate at 25°C for 60 minutes with gentle agitation.
  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
  • Dry the filters and place them in scintillation vials.
  • Add scintillation cocktail to each vial and allow to equilibrate.
  • Measure the radioactivity in each vial using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
  • The pKi is then calculated as the negative logarithm of the Ki value.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model of acute inflammation used to evaluate the anti-inflammatory activity of compounds like this compound.

1. Animals:

  • Male Wistar rats (or other suitable strain) weighing 150-200g.

2. Materials:

  • Carrageenan solution (1% w/v in sterile saline).
  • Test compound: this compound, dissolved in a suitable vehicle.
  • Vehicle control.
  • Positive control (e.g., Indomethacin).
  • Plethysmometer for measuring paw volume.

3. Procedure:

  • Acclimatize the animals to the experimental conditions.
  • Measure the initial volume of the right hind paw of each rat using the plethysmometer.
  • Administer this compound (or vehicle/positive control) via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the carrageenan injection.
  • At time zero, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

4. Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment volume.
  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Visualizations

The histamine H4 receptor is a Gi/o protein-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through β-arrestin-dependent pathways and modulate the activity of mitogen-activated protein kinases (MAPKs).

Histamine_H4_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol H4R Histamine H4 Receptor G_protein Gi/o Protein (α, βγ subunits) H4R->G_protein Activates beta_arrestin β-Arrestin H4R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi) MAPK MAPK Pathway G_protein->MAPK Modulates (βγ) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response Phosphorylates Targets MAPK->Cellular_Response Regulates Gene Expression beta_arrestin->MAPK Scaffolds Histamine Histamine (Agonist) Histamine->H4R Activates VUF10214 This compound (Antagonist) VUF10214->H4R Blocks

Caption: Histamine H4 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare H4R-expressing cell membranes incubation Incubate membranes, radioligand, and this compound (or controls) prep_membranes->incubation prep_radioligand Prepare [³H]histamine (Radioligand) prep_radioligand->incubation prep_compound Prepare serial dilutions of this compound prep_compound->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Scintillation counting of bound radioactivity filtration->counting calc_ic50 Calculate IC₅₀ value counting->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki calc_pki Calculate pKi = -log(Ki) calc_ki->calc_pki

Caption: Radioligand Binding Assay Workflow.

Paw_Edema_Assay_Workflow cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis measure_initial Measure initial paw volume administer_compound Administer this compound, vehicle, or positive control measure_initial->administer_compound inject_carragenan inject_carragenan administer_compound->inject_carragenan inject_carrageenan Inject carrageenan into the rat hind paw measure_edema Measure paw volume at regular time intervals inject_carrageenan->measure_edema calc_inhibition Calculate % inhibition of edema measure_edema->calc_inhibition stat_analysis Perform statistical analysis calc_inhibition->stat_analysis

Caption: Carrageenan-Induced Paw Edema Assay Workflow.

References

VUF 10214: A Technical Guide on its Role in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10214 is a potent and selective ligand for the histamine (B1213489) H4 receptor (H4R), a key player in inflammatory and immune responses. This technical guide provides an in-depth overview of the current understanding of this compound's role in inflammatory diseases. It details its mechanism of action through the H4 receptor, summarizing its effects on inflammatory cell signaling pathways. This document compiles available quantitative data on its anti-inflammatory properties, outlines key experimental protocols for its evaluation, and presents visual representations of the involved signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of targeting the H4 receptor with ligands such as this compound.

Introduction

Inflammatory diseases represent a significant global health challenge, and the search for novel therapeutic targets is a continuous endeavor. The histamine H4 receptor (H4R) has emerged as a promising target due to its primary expression on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in a variety of inflammatory processes, such as chemotaxis and cytokine production.

This compound, chemically known as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a quinoxaline (B1680401) derivative identified as a high-affinity ligand for the human H4 receptor.[1] Early studies have demonstrated its significant anti-inflammatory properties, positioning it as a valuable tool for investigating the therapeutic potential of H4R modulation in various inflammatory conditions.

Mechanism of Action: The Histamine H4 Receptor Signaling Pathway

This compound exerts its biological effects by binding to the histamine H4 receptor. The H4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon ligand binding, a conformational change in the receptor activates the associated G protein, leading to the dissociation of its α and βγ subunits.

  • Gαi/o Subunit Signaling: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

  • Gβγ Subunit Signaling: The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

These initial signaling events can subsequently influence downstream pathways critical in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Visualization of the H4 Receptor Signaling Pathway

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF10214 This compound H4R H4 Receptor VUF10214->H4R Binds to Gi_o Gi/o Protein H4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits (α subunit) PLC Phospholipase C Gi_o->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Inhibits NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Modulates Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates MAPK_pathway MAPK Pathway (e.g., ERK, p38) Ca2->MAPK_pathway Modulates PKC->MAPK_pathway Modulates Inflammatory_Response Inflammatory Response MAPK_pathway->Inflammatory_Response Leads to NFkB_pathway->Inflammatory_Response Leads to

This compound activates the H4R, initiating downstream signaling cascades.

Quantitative Data on Anti-Inflammatory Activity

The primary quantitative data for this compound comes from its characterization as a high-affinity H4 receptor ligand. In vivo studies have confirmed its anti-inflammatory efficacy.

Receptor Binding Affinity

This compound demonstrates a high affinity for the human histamine H4 receptor.[1]

CompoundReceptorSpeciespKiKi (nM)
This compound H4Human8.25~5.6

pKi is the negative logarithm of the inhibitory constant (Ki).

In Vivo Anti-Inflammatory Activity

This compound has been shown to exhibit significant anti-inflammatory properties in a carrageenan-induced paw edema model in rats.[1] While the original publication states the effect is significant, detailed dose-response data is not publicly available. The carrageenan-induced paw edema model is a standard preclinical assay for evaluating the acute anti-inflammatory potential of test compounds.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the anti-inflammatory properties of compounds like this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups:

    • Control group (vehicle-treated)

    • Positive control group (e.g., indomethacin-treated)

    • Test groups (treated with different doses of this compound)

  • Compound Administration: this compound or the respective control is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a defined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize group Group Animals (Control, Positive Control, Test) acclimatize->group administer Administer this compound or Controls group->administer induce Induce Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (Plethysmometer) induce->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Workflow for the carrageenan-induced paw edema assay.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This in vitro assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Objective: To determine the effect of this compound on mast cell degranulation.

Methodology:

  • Cell Culture: A suitable mast cell line (e.g., RBL-2H3) or primary mast cells are cultured under appropriate conditions.

  • Sensitization: Cells are often sensitized overnight with an antigen-specific IgE.

  • Treatment: Cells are pre-incubated with various concentrations of this compound or a control vehicle.

  • Stimulation: Degranulation is induced by adding the specific antigen or another secretagogue (e.g., calcium ionophore A23187).

  • Sample Collection: The supernatant is collected after a defined incubation period.

  • β-Hexosaminidase Assay: The activity of the released β-hexosaminidase in the supernatant is measured using a colorimetric or fluorometric substrate.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a total lysis control, and the inhibitory effect of this compound is determined.

Chemotaxis Assay

This in vitro assay assesses the effect of a compound on the directed migration of inflammatory cells.

Objective: To evaluate the impact of this compound on the chemotaxis of immune cells (e.g., eosinophils, mast cells).

Methodology:

  • Cell Preparation: The immune cells of interest are isolated and suspended in an appropriate buffer.

  • Chemotaxis Chamber: A Boyden chamber or a similar chemotaxis system with a porous membrane is used.

  • Assay Setup: The lower chamber is filled with a medium containing a known chemoattractant (e.g., eotaxin for eosinophils) with or without this compound. The cell suspension is added to the upper chamber.

  • Incubation: The chamber is incubated for a period sufficient to allow cell migration.

  • Cell Quantification: The number of cells that have migrated to the lower side of the membrane is quantified by staining and microscopy or by using fluorescently labeled cells and a plate reader.

  • Data Analysis: The chemotactic index is calculated, and the effect of this compound on cell migration is determined.

Role in Inflammatory Diseases: Current Evidence and Future Directions

The expression of the H4 receptor on key immune cells implicates this compound and other H4R ligands as potential therapeutic agents for a range of inflammatory disorders.

  • Allergic Diseases: By modulating the activity of mast cells and eosinophils, H4R ligands could be beneficial in conditions like allergic asthma, rhinitis, and atopic dermatitis.

  • Autoimmune Diseases: The involvement of the H4R in T-cell function suggests a potential role for its ligands in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

  • Other Inflammatory Conditions: The anti-inflammatory properties of this compound observed in preclinical models suggest its potential utility in a broader spectrum of inflammatory conditions.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes more extensive in vivo studies in various disease models to establish dose-response relationships and to assess its effects on a wider range of inflammatory markers. Additionally, detailed investigations into its impact on the NF-κB and MAPK signaling pathways in different immune cell types will provide a more complete understanding of its mechanism of action.

Conclusion

This compound is a valuable pharmacological tool for probing the role of the histamine H4 receptor in inflammation. Its high affinity for the H4R and demonstrated anti-inflammatory activity in preclinical models underscore the potential of targeting this receptor for the treatment of inflammatory diseases. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to further investigate its therapeutic utility. Future studies focusing on detailed in vivo efficacy and elucidation of its precise molecular mechanisms will be crucial for advancing H4R-targeted therapies into the clinic.

References

An In-Depth Technical Guide to VUF 10148 and its Interaction with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VUF 10148, a potent and selective antagonist for the histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor (GPCR) implicated in inflammatory and immune responses. This document details the chemical properties, binding affinity, selectivity, and functional activity of VUF 10148. Furthermore, it outlines the primary signaling pathways of the H4 receptor and provides detailed experimental protocols for key assays used in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development investigating the therapeutic potential of targeting the histamine H4 receptor.

Introduction to VUF 10148

VUF 10148 is a chemical compound identified as a high-affinity ligand for the histamine H4 receptor. It was developed through fragment-based drug design.[1] Its notable affinity and selectivity for the H4 receptor over other histamine receptor subtypes make it a valuable pharmacological tool for studying the physiological and pathological roles of this receptor.

Chemical Properties:

PropertyValue
IUPAC Name 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline
Molecular Formula C22H24N4
Molecular Weight 344.45 g/mol
CAS Number 1001065-53-7
Chemical Structure VUF 10148 Chemical Structure

Note on Nomenclature: Some databases may contain entries for "VUF 10214" with similar properties. However, the primary literature, particularly the foundational work by Smits et al. (2008), extensively characterizes VUF 10148.[2] This guide will focus on the data associated with VUF 10148. The CAS number for a related compound, this compound, is 848837-33-2.[3]

Interaction with G-Protein Coupled Receptors: Focus on Histamine Receptors

VUF 10148 exhibits a high affinity for the human histamine H4 receptor, with a notable degree of selectivity over the H1, H2, and H3 receptor subtypes.

Binding Affinity and Selectivity

The binding affinities of VUF 10148 and comparator compounds for human histamine receptors are summarized below. A higher pKi value indicates a higher binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4RReference
VUF 10148 5.8< 5.06.48.1[2]
JNJ 7777120 < 5.5< 5.5< 5.58.8[2]
Thioperamide < 5.0< 5.08.48.1[2]

Data for VUF 10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[2]

This data demonstrates that VUF 10148 has a high affinity for the histamine H4 receptor (pKi of 8.1).[2] It displays moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors, indicating a degree of selectivity for the H4 and H3 receptors.[2]

Functional Activity

VUF 10148 acts as an antagonist at the histamine H4 receptor.[1][4] By binding to the receptor, it blocks the downstream signaling pathways typically initiated by the endogenous agonist, histamine.[1] The H4 receptor is known to couple to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

While a specific IC50 value for VUF 10148 in a functional assay is not consistently reported across the searched literature, its characterization as an antagonist is based on its ability to inhibit H4 receptor-mediated signaling.[1] For example, in a cAMP functional assay, VUF 10148 would be expected to reverse the histamine-induced decrease in forskolin-stimulated cAMP levels.[5]

Histamine H4 Receptor Signaling Pathways

The histamine H4 receptor, a member of the GPCR superfamily, primarily signals through the Gαi/o pathway. However, like many GPCRs, it can also engage other signaling molecules such as β-arrestins.

Gαi/o-Mediated Signaling

Upon activation by an agonist like histamine, the H4 receptor undergoes a conformational change that leads to the activation of the heterotrimeric G-protein Gαi/o. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Gβγ Subunit: The freed Gβγ dimer can activate other downstream effectors, such as phospholipase C (PLC), which in turn can lead to the mobilization of intracellular calcium.

H4R_Gai_Signaling cluster_membrane Plasma Membrane Histamine Histamine (Agonist) H4R H4 Receptor Histamine->H4R Binds to G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP cAMP AC->cAMP converts Ca2 Intracellular Ca²⁺ Mobilization PLC->Ca2 Leads to ATP ATP ATP->AC VUF10148 VUF 10148 (Antagonist) VUF10148->H4R Blocks

Canonical Gαi/o-mediated signaling pathway of the Histamine H4 Receptor.
β-Arrestin Recruitment

In addition to G-protein coupling, agonist binding to the H4 receptor can also trigger the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades. Some ligands can exhibit "biased agonism," preferentially activating either the G-protein or β-arrestin pathway. The specific effects of VUF 10148 on β-arrestin recruitment have not been detailed in the provided search results.

H4R_Beta_Arrestin_Signaling cluster_membrane Plasma Membrane Agonist Agonist H4R H4 Receptor Agonist->H4R Binds to GRK GRK H4R->GRK Activates GRK->H4R Phosphorylates H4R_P Phosphorylated H4 Receptor Beta_Arrestin β-Arrestin H4R_P->Beta_Arrestin Recruits Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Signaling Initiates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

β-Arrestin recruitment pathway following H4 Receptor activation.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the interaction of VUF 10148 with the histamine H4 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of VUF 10148 for the human histamine H4 receptor.

Materials:

  • Membranes from HEK-293 or CHO cells stably expressing the human histamine H4 receptor.[1]

  • Radioligand: [³H]-Histamine.[1]

  • Test Compound: VUF 10148.[1]

  • Non-specific binding control: A high concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from the H4R-expressing cell line through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Histamine, and varying concentrations of VUF 10148. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of VUF 10148 to generate a competition curve.

    • Determine the IC50 value (the concentration of VUF 10148 that inhibits 50% of specific [³H]-Histamine binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Radioligand_Binding_Workflow Start Start Prep Prepare H4R Membranes Start->Prep Setup Set up Assay Plate: Membranes + [³H]-Histamine + VUF 10148 Prep->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

General workflow for a radioligand binding assay.
cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced modulation of intracellular cAMP levels.

Objective: To determine the functional potency (IC50) of VUF 10148 as an antagonist at the H4 receptor.

Materials:

  • HEK-293 or CHO cells stably expressing the human histamine H4 receptor.[1]

  • VUF 10148.

  • Histamine (or another H4R agonist).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Assay buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Cell Culture: Seed the H4R-expressing cells in a 96-well plate and grow to 80-90% confluency.[1]

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of VUF 10148 for a defined period (e.g., 15-30 minutes).[1]

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to elicit a submaximal response) and forskolin to the wells.[1]

  • Incubation: Incubate the plate for a time sufficient to elicit a robust cAMP response (e.g., 10-30 minutes).[5]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of inhibition of the histamine response against the log concentration of VUF 10148.

    • Determine the IC50 value using non-linear regression analysis.

cAMP_Assay_Workflow Start Start Seed Seed H4R-expressing Cells Start->Seed Preincubate Pre-incubate with VUF 10148 Seed->Preincubate Stimulate Stimulate with Histamine + Forskolin Preincubate->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure Intracellular cAMP Incubate->Measure Analyze Data Analysis (IC50) Measure->Analyze End End Analyze->End

Workflow for a cAMP functional assay to determine antagonist potency.

Conclusion

VUF 10148 is a potent and selective antagonist of the histamine H4 receptor, demonstrating high affinity for this receptor subtype. Its pharmacological profile makes it an invaluable tool for investigating the role of the H4 receptor in various physiological and pathological processes, particularly in the context of inflammation and immune disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting the histamine H4 receptor.

References

VUF-10214: A Deep Dive into the Structure-Activity Relationship of a Potent Histamine H₄ Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of VUF-10214, a potent quinoxaline-based ligand for the histamine (B1213489) H₄ receptor (H₄R). Developed through a fragment-based drug design approach, VUF-10214 has demonstrated significant anti-inflammatory properties, making it a valuable tool for researchers in immunology and drug development. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the associated signaling pathways.

Core Structure and Pharmacophore

The journey to VUF-10214 began with the identification of 2-(4-methylpiperazin-1-yl)quinoxaline as a lead structure. Subsequent optimization of this scaffold led to the discovery of VUF-10214 (6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one), which exhibits a high binding affinity for the human H₄ receptor with a pKi of 8.25.[1] The core pharmacophore for this series of compounds consists of a central quinoxaline (B1680401) ring system linked to a basic N-methylpiperazine moiety, a common feature in many H₄R ligands that is believed to form a key ionic interaction with the receptor.

Structure-Activity Relationship of Quinoxaline Analogs

The exploration of the quinoxaline scaffold revealed several key structural modifications that influence binding affinity for the H₄ receptor. The following table summarizes the SAR for a selection of analogs, highlighting the impact of substitutions on the quinoxaline core.

CompoundpKi (hH₄R)
3 HHH6.4
20 (VUF-10148) Benzyl (B1604629)HH7.4
49 HClH7.2
50 HFF7.0
51 HCH₃CH₃6.8
57 (VUF-10214) =OClCl8.25

Data compiled from Smits et al., J. Med. Chem. 2008, 51(8), 2457-67.

Key SAR Insights:

  • Substitution at R¹: The introduction of a benzyl group at the R¹ position (compound 20 , VUF-10148) led to a significant increase in affinity compared to the unsubstituted parent compound 3 . The conversion of this position to a carbonyl group, as seen in VUF-10214, coupled with other modifications, proved to be highly beneficial.

  • Substitution at R² and R³: Halogenation at the R² and R³ positions of the quinoxaline ring generally enhances binding affinity. Dichlorination (compound 57 , VUF-10214) resulted in the most potent compound in this series. In contrast, difluoro (50 ) and dimethyl (51 ) substitutions were less effective than dichlorination.

Experimental Protocols

Radioligand Binding Assay for Histamine H₄ Receptor

The binding affinity of VUF-10214 and its analogs for the human H₄ receptor was determined using a competitive radioligand binding assay.

Materials:

  • Membranes from HEK-293 cells stably expressing the human histamine H₄ receptor.

  • [³H]-Histamine as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • VUF-10214 and analog compounds of varying concentrations.

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Cell membranes (20-40 µg of protein) were incubated in the assay buffer.

  • [³H]-Histamine was added at a concentration close to its K_d value.

  • Varying concentrations of the unlabeled test compounds (like VUF-10214) were added to compete with the radioligand for binding to the receptor.

  • Non-specific binding was determined in the presence of a high concentration of an unlabeled H₄R ligand (e.g., JNJ 7777120).

  • The mixture was incubated for 60 minutes at 25°C.

  • The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters were washed with ice-cold assay buffer.

  • The radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • The IC₅₀ values were determined from competition curves and converted to K_i values using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity of VUF-10214 was assessed using the carrageenan-induced paw edema model, a standard assay for acute inflammation.

Animals:

  • Male Wistar rats (150-200 g).

Procedure:

  • A baseline measurement of the paw volume of the rats was taken using a plethysmometer.

  • VUF-10214 was administered, typically intraperitoneally or orally, at a specified dose. The vehicle was administered to the control group.

  • After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw.

  • The paw volume was measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema was calculated for each treated group compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The histamine H₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_i/o family of G-proteins. Activation of the H₄R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the receptor's role in modulating immune cell function.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor G_protein Gi/o Protein (α, β, γ subunits) H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP (decreased) AC->cAMP Conversion ATP->cAMP Response Cellular Response (e.g., inhibition of mediator release) cAMP->Response Ligand VUF-10214 (Agonist/Antagonist) Ligand->H4R Binding

Caption: Histamine H₄ Receptor Signaling Pathway.

The logical workflow for the discovery and evaluation of VUF-10214 and its analogs follows a standard drug discovery pipeline, beginning with computational design and culminating in in vivo testing.

Drug_Discovery_Workflow start Fragment-Based Computational Design synthesis Chemical Synthesis of Analogs start->synthesis in_vitro In Vitro Screening (Radioligand Binding Assay) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt Iterative Refinement lead_opt->synthesis in_vivo In Vivo Testing (Carrageenan-Induced Paw Edema) lead_opt->in_vivo candidate Preclinical Candidate (VUF-10214) in_vivo->candidate

Caption: VUF-10214 Discovery and Evaluation Workflow.

References

VUF 10214: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of VUF 10214, a notable ligand for the histamine (B1213489) H4 receptor (H4R). This document consolidates key quantitative data, details essential experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound is identified as a potent ligand for the histamine H4 receptor, a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin.[1] Its activity at the H4R implicates it as a modulator of immune and inflammatory responses, making it a valuable tool for research in areas such as allergies, asthma, and autoimmune diseases.

Quantitative Pharmacological Data

The binding affinity of this compound and related compounds for histamine receptors is crucial for understanding its potency and selectivity. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of this compound at the Human Histamine H4 Receptor

CompoundParameterValueReference
This compoundpKi8.25[1]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Binding Affinities (pKi) of Related "VUF" Compounds and Reference Ligands at Human Histamine Receptors

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4RReference
VUF 101485.8< 5.06.48.1[2]
JNJ 7777120< 5.5< 5.5< 5.58.8[2]
Thioperamide (B1682323)< 5.0< 5.08.48.1[2]

This table includes data for VUF 10148, a structurally related compound, to provide context on the potential selectivity profile of the "VUF" series of ligands. JNJ 7777120 is a highly selective H4R antagonist, and thioperamide is a potent dual H3/H4 receptor ligand.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor primarily couples to the Gαi/o family of G-proteins. Agonist binding to the H4R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits can activate downstream effector proteins, such as phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium and can trigger cellular responses like chemotaxis.[3]

H4R_Signaling_Pathway Ligand This compound (or Histamine) H4R Histamine H4 Receptor (H4R) Ligand->H4R G_protein Gi/o Protein H4R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_betagamma->PLC Activation cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Chemotaxis Chemotaxis Ca2->Chemotaxis

Histamine H4 Receptor Signaling Cascade

Experimental Protocols

The characterization of this compound's pharmacological properties relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for the H4R.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human H4 receptor expressed in a recombinant cell line.

  • Materials:

    • HEK293 cells stably expressing the human H4R.

    • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Radioligand (e.g., [³H]histamine).

    • This compound (test compound).

    • Non-specific binding control (e.g., high concentration of unlabeled histamine).

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail.

  • Procedure:

    • Membrane Preparation:

      • Culture and harvest H4R-expressing cells.

      • Homogenize cells in lysis buffer and centrifuge to pellet cell membranes.

      • Resuspend the membrane pellet in binding buffer.

    • Binding Reaction:

      • In a 96-well plate, incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

      • Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

      • Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration and Quantification:

      • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

      • Wash the filters with ice-cold wash buffer.

      • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]

Radioligand_Binding_Workflow start Start prep_membranes Prepare H4R-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Membranes - [³H]histamine (Radioligand) - this compound (Test Compound) prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter_wash Rapidly filter and wash to separate bound ligand incubate->filter_wash quantify Quantify radioactivity (Scintillation Counting) filter_wash->quantify analyze Analyze data: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end

Workflow for Radioligand Binding Assay
Eosinophil Chemotaxis Assay

This functional assay assesses the ability of a compound to modulate H4R-mediated cell migration.

  • Objective: To determine the inhibitory concentration (IC50) of this compound on histamine-induced chemotaxis of human eosinophils.

  • Materials:

    • Isolated human eosinophils.

    • Chemotaxis chambers (e.g., Boyden chambers with a 5 µm pore size membrane).

    • Histamine (chemoattractant).

    • This compound (test compound).

    • Assay medium (e.g., RPMI-1640 with 0.5% BSA).

    • Cell staining and counting reagents.

  • Procedure:

    • Place the porous membrane in the chemotaxis chamber, separating the upper and lower wells.

    • Add assay medium containing histamine to the lower wells.

    • In the upper wells, add eosinophils that have been pre-incubated with varying concentrations of this compound (for antagonist testing).

    • Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

    • After incubation, remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis:

    • Plot the number of migrated cells against the concentration of this compound and determine the IC50 value using non-linear regression.[4]

Calcium Mobilization Assay

This assay measures the functional consequence of H4R activation on intracellular calcium levels.

  • Objective: To determine the effect of this compound on H4R-mediated changes in intracellular calcium concentration.

  • Materials:

    • H4R-expressing cells.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound and/or a known H4R agonist.

    • Fluorescence plate reader with an automated injection system.

  • Procedure:

    • Seed H4R-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Measure the baseline fluorescence using the plate reader.

    • Inject the test compound (this compound) and/or an agonist and immediately record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • For agonist activity, plot the response against the logarithm of the compound concentration to determine the EC50 value.

    • For antagonist activity, pre-incubate with this compound before adding a known agonist and calculate the IC50 value.[5]

References

VUF10214: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10214 is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R), a key player in immune and inflammatory responses.[1] Its ability to modulate the activity of various immune cells, including mast cells and eosinophils, makes it a valuable tool for immunology research and a potential therapeutic candidate for inflammatory disorders. This technical guide provides an in-depth overview of VUF10214, including its pharmacological profile, its effects on key immune cells, and detailed protocols for its application in immunological assays.

Core Properties and Mechanism of Action

VUF10214 is a synthetic, small-molecule antagonist of the histamine H4 receptor. The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells.

Upon binding to the H4 receptor, VUF10214 blocks the downstream signaling cascades initiated by histamine. The H4 receptor is coupled to Gαi/o proteins. Histamine binding to H4R leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, cytokine and chemokine release, and changes in cell shape and adhesion. By antagonizing the H4 receptor, VUF10214 effectively mitigates these histamine-induced pro-inflammatory effects.

Quantitative Data: Selectivity and Potency

A critical aspect of a pharmacological tool is its selectivity for its intended target. The following table summarizes the binding affinities (pKi) of VUF10214 for the four human histamine receptor subtypes. A higher pKi value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (pKi)
Human H1 Receptor (hH1R)5.8
Human H2 Receptor (hH2R)< 5.0
Human H3 Receptor (hH3R)6.4
Human H4 Receptor (hH4R) 8.1 - 8.25 [1]

Data for hH1R, hH2R, and hH3R are for the closely related compound VUF10148 from the same chemical series and research group.

This data demonstrates that VUF10214 possesses high affinity for the H4 receptor with significant selectivity over the H1, H2, and H3 receptor subtypes.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by VUF10214 and a general workflow for its in vitro characterization.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R Histamine H4 Receptor Gai Gαi/o H4R->Gai Activates PLC Phospholipase C (PLC) Gai->PLC Activates IP3 IP3 PLC->IP3 Generates Histamine Histamine Histamine->H4R VUF10214 VUF10214 VUF10214->H4R Ca2 ↑ [Ca2+]i IP3->Ca2 Induces MAPK MAPK Pathway Ca2->MAPK Activates PI3K PI3K/Akt Pathway Ca2->PI3K Activates Response Cellular Responses: - Chemotaxis - Cytokine Release - Cell Shape Change MAPK->Response PI3K->Response

Histamine H4 Receptor Signaling Pathway Antagonized by VUF10214.

Experimental_Workflow cluster_invitro In Vitro Characterization of VUF10214 Cell_Culture Immune Cell Culture (e.g., Mast Cells, Eosinophils) Assay_Setup Assay Setup Cell_Culture->Assay_Setup Compound_Prep Prepare VUF10214 Concentrations Compound_Prep->Assay_Setup Chemotaxis Chemotaxis Assay Assay_Setup->Chemotaxis Calcium Calcium Mobilization Assay Assay_Setup->Calcium Degranulation Degranulation Assay Assay_Setup->Degranulation Cytokine Cytokine Release Assay Assay_Setup->Cytokine Data_Analysis Data Analysis (IC50, % Inhibition) Chemotaxis->Data_Analysis Calcium->Data_Analysis Degranulation->Data_Analysis Cytokine->Data_Analysis

General Experimental Workflow for In Vitro Evaluation of VUF10214.

Key Applications in Immunology Research

Inhibition of Eosinophil Chemotaxis

Eosinophils play a central role in allergic inflammation and asthma. Histamine, acting through the H4 receptor, is a potent chemoattractant for these cells. VUF10214 can be used to investigate the role of H4R-mediated signaling in eosinophil migration.

Modulation of Mast Cell Function

Mast cells are critical effector cells in allergic responses, releasing a plethora of inflammatory mediators upon activation. Histamine can act in an autocrine or paracrine manner on mast cells via the H4 receptor, leading to chemotaxis and cytokine production. VUF10214 is a valuable tool to dissect the contribution of H4R to mast cell-driven inflammation.

In Vivo Models of Inflammation

VUF10214 has demonstrated anti-inflammatory activity in vivo. A commonly used model is the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunological effects of VUF10214.

Protocol 1: Eosinophil Chemotaxis Assay (Boyden Chamber Method)

Objective: To determine the inhibitory effect of VUF10214 on histamine-induced eosinophil migration.

Materials:

  • Human or murine eosinophils (isolated from peripheral blood or bone marrow cultures)

  • VUF10214

  • Histamine (chemoattractant)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell staining and quantification reagents (e.g., Calcein-AM or Giemsa stain)

  • Microplate reader or microscope

Procedure:

  • Cell Preparation: Isolate eosinophils and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a range of concentrations of VUF10214 in assay medium. Pre-incubate the eosinophil suspension with VUF10214 or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add assay medium containing histamine (e.g., 100 nM) to the lower wells of the Boyden chamber.

    • Add assay medium without histamine to control wells.

    • Place the membrane between the upper and lower wells.

    • Add the pre-incubated eosinophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope or quantify the fluorescence if using a fluorescent dye.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis by VUF10214 compared to the vehicle control. Determine the IC50 value of VUF10214.

Protocol 2: Calcium Mobilization Assay

Objective: To measure the ability of VUF10214 to block histamine-induced intracellular calcium release in H4R-expressing cells.

Materials:

  • H4R-expressing cell line (e.g., HEK293 cells stably expressing human H4R) or primary immune cells

  • VUF10214

  • Histamine

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the H4R-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of VUF10214 or vehicle control to the wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Measure the baseline fluorescence for a short period.

    • Use the automated injector to add histamine to the wells to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the histamine-induced calcium response by VUF10214 and determine its IC50 value.

Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To assess the effect of VUF10214 on mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • VUF10214

  • Mast cell secretagogue (e.g., antigen for IgE-sensitized cells, compound 48/80, or a calcium ionophore)

  • Tyrode's buffer or similar physiological buffer

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization (if applicable): Culture mast cells and, if using an antigen-mediated degranulation model, sensitize them with IgE overnight.

  • Compound Incubation:

    • Wash the cells with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of VUF10214 or vehicle control for 30 minutes at 37°C.

  • Stimulation: Add the mast cell secretagogue to induce degranulation and incubate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay:

    • Add the supernatant to a new plate.

    • To determine the total cellular β-hexosaminidase, lyse the cell pellets with Triton X-100.

    • Add the β-hexosaminidase substrate to all wells and incubate for 1-2 hours at 37°C.

    • Add the stop solution.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release as a measure of degranulation. Determine the effect of VUF10214 on this release.

Protocol 4: Cytokine Release Assay

Objective: To measure the inhibitory effect of VUF10214 on histamine-induced cytokine production from immune cells.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), mast cells, or dendritic cells)

  • VUF10214

  • Histamine

  • Cell culture medium

  • ELISA or multiplex immunoassay kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)

Procedure:

  • Cell Plating: Plate the immune cells in a 24- or 96-well plate.

  • Compound Incubation: Pre-treat the cells with various concentrations of VUF10214 or vehicle control for 1 hour.

  • Stimulation: Add histamine to the wells to stimulate cytokine production. Include an unstimulated control.

  • Incubation: Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the concentration of the target cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release by VUF10214 and calculate the IC50 values.

Protocol 5: In Vivo Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory activity of VUF10214 in an acute in vivo inflammation model.

Materials:

  • Rodents (e.g., Wistar or Sprague-Dawley rats)

  • VUF10214

  • Carrageenan (1% solution in sterile saline)

  • Vehicle for VUF10214 administration

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer VUF10214 or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the VUF10214-treated groups compared to the vehicle-treated group.

Conclusion

VUF10214 is a potent and selective H4 receptor antagonist that serves as an invaluable tool for investigating the role of histamine in the immune system. Its ability to inhibit key inflammatory processes such as eosinophil and mast cell chemotaxis and cytokine release makes it a compound of significant interest for both basic research and drug development in the field of immunology. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize VUF10214 in their studies of inflammatory and allergic diseases.

References

VUF 10214: A Technical Guide for Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

VUF 10214 is a potent and selective antagonist for the histamine (B1213489) H4 receptor (H4R), a key player in inflammatory processes. Its ability to modulate the activity of crucial immune cells, such as mast cells and eosinophils, establishes this compound as an invaluable research tool for investigating the role of the H4 receptor in a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and relevant signaling pathways, to facilitate its effective use in preclinical research.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively blocking the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2] Upon binding of its endogenous ligand, histamine, the H4 receptor signals through the Gαi/o subunit, leading to a cascade of intracellular events that promote inflammation.[1]

By acting as an antagonist, this compound prevents histamine from binding to the H4 receptor, thereby inhibiting these downstream signaling pathways. This blockade effectively suppresses the chemotaxis (directed cell migration) of mast cells and eosinophils to sites of inflammation, a critical step in the amplification of allergic and inflammatory responses.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound and related compounds, providing a comparative overview of their potency and selectivity.

Table 1: Histamine Receptor Binding Affinities (pKi)

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF 10148*5.8< 5.06.48.1[4]
JNJ 7777120< 5.5< 5.5< 5.58.8[4]
Thioperamide< 5.0< 5.08.48.1[4]

Note: VUF 10148 is a close structural analog of this compound, and its data is presented here to indicate the likely selectivity profile. A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity (IC50/EC50 Values)

AssayCompoundIC50 / EC50
Eosinophil ChemotaxisJNJ 7777120IC50: 86 nM[5]
Eosinophil ChemotaxisThioperamideIC50: 519 nM[5]
Eosinophil Shape ChangeJNJ 7777120IC50: 0.3 µM[5]
Eosinophil Shape ChangeThioperamideIC50: 1.4 µM[5]
Eosinophil Chemotaxis (Histamine-induced)HistamineEC50: 83 nM[5]
Eosinophil Shape Change (Histamine-induced)HistamineEC50: 19 nM[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and applications of this compound, the following diagrams have been generated using the DOT language.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R Histamine H4 Receptor Gai Gαi/o H4R->Gai Activates Gbg Gβγ H4R->Gbg Dissociates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gbg->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to Histamine Histamine Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Blocks MAPK MAPK Pathway Ca2->MAPK Chemotaxis Chemotaxis (Mast Cells, Eosinophils) Ca2->Chemotaxis NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., Cytokines) NFkB->Inflammation

Figure 1: Histamine H4 Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay: Eosinophil Chemotaxis Isolate_Eos Isolate Eosinophils from human peripheral blood Pretreat Pre-incubate Eosinophils with this compound (or vehicle control) Isolate_Eos->Pretreat Boyden_Chamber Place cells in upper well of a Boyden chamber Pretreat->Boyden_Chamber Add_Histamine Add Histamine (chemoattractant) to the lower well Boyden_Chamber->Add_Histamine Incubate Incubate for 1-2 hours at 37°C Add_Histamine->Incubate Count_Cells Quantify migrated cells in the lower well Incubate->Count_Cells Analyze Analyze Data: Compare migration in This compound vs. control groups Count_Cells->Analyze VUF10214 This compound VUF10214->Pretreat Histamine Histamine Histamine->Add_Histamine

Figure 2: Experimental Workflow for an In Vitro Eosinophil Chemotaxis Assay.

Experimental Protocols

In Vivo: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay to evaluate the anti-inflammatory activity of novel compounds.[6][7][8]

1. Animals:

  • Male Wistar rats (180-220 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Induction of Edema:

  • A 1% (w/v) solution of lambda carrageenan is prepared in sterile 0.9% saline.[9]

  • Inject 0.1 mL of the carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

3. Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

  • Administer this compound (e.g., 1-30 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before the carrageenan injection.

  • A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg, i.p.) should be included.

4. Measurement of Paw Edema:

  • Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

  • Statistical analysis is performed using an appropriate test (e.g., ANOVA followed by Dunnett's test).

In Vitro: Mast Cell Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of mast cells towards a chemoattractant.[10][11]

1. Cell Culture:

  • Bone marrow-derived mast cells (BMMCs) are generated by culturing mouse bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and recombinant murine IL-3 and SCF.

  • Alternatively, a mast cell line such as LAD-2 (human) or HMC-1 (human) can be used.[1]

2. Chemotaxis Assay:

  • A Boyden chamber or a transwell insert (5-8 µm pore size) is used.

  • Mast cells are harvested, washed, and resuspended in assay medium (e.g., RPMI-1640 with 0.5% BSA).

  • The cells are pre-incubated with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • The chemoattractant (e.g., histamine or another relevant chemokine) is added to the lower chamber.

  • The cell suspension is added to the upper chamber (transwell insert).

  • The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator.

3. Quantification of Migration:

  • After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).

  • The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.

4. Data Analysis:

  • The results are expressed as the number of migrated cells per field or as a percentage of the migration observed in the vehicle control group.

  • The IC50 value for this compound can be calculated from the dose-response curve.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of the histamine H4 receptor in inflammatory and immune responses. Its selectivity and antagonist activity make it suitable for a variety of in vivo and in vitro experimental models. The detailed protocols and pathway information provided in this guide are intended to equip researchers with the necessary knowledge to effectively integrate this compound into their studies, ultimately advancing our understanding of inflammation and paving the way for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a ligand for the histamine (B1213489) H4 receptor (H4R) with a pKi of 8.25, demonstrating notable anti-inflammatory activity.[1] The H4 receptor, a G protein-coupled receptor, is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. Its activation is linked to a variety of inflammatory and immune responses. Consequently, H4R antagonists are under investigation as potential therapeutics for conditions like allergic rhinitis, asthma, dermatitis, and pain. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound, based on established methodologies for H4R antagonists.

Data Presentation: In Vivo Dosages of Representative H4R Antagonists

While specific in vivo dosage information for this compound is not extensively published, the following table summarizes reported dosages for other well-characterized, selective H4R antagonists. This data serves as a valuable reference for designing dose-response studies for this compound.

CompoundAnimal ModelDose RangeRoute of AdministrationKey Findings
JNJ 7777120 Mouse (Allergic Rhinitis)10-50 mg/kgIntranasal, OralInhibition of nasal symptoms.[2]
Mouse (Pruritus)10-30 mg/kgSubcutaneousAttenuation of scratching responses.
Rat (Carrageenan-induced Paw Edema)10-30 mg/kgSubcutaneousReduction of paw edema.[3]
Mouse (Experimental Autoimmune Encephalomyelitis)6 mg/kgOralReduction in the development of EAE.[4]
JNJ 39758979 Mouse (Atopic Dermatitis)10 mg/kgNot SpecifiedReduction in inflammatory cell influx and epidermal thickening when combined with an H1R antagonist.[5]
A-940894 MouseNot SpecifiedNot SpecifiedPotent and selective H4R antagonist with anti-inflammatory properties.[6]

Signaling Pathway

The histamine H4 receptor is a Gαi/o-coupled receptor. Upon activation by histamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular responses, including chemotaxis, cytokine release, and cell differentiation, particularly in immune cells. Antagonists like this compound block this pathway by preventing histamine from binding to the H4 receptor.

H4R_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Blocks G_protein Gαi/o H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response Modulates

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is used to assess the anti-inflammatory properties of a compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Male Wistar rats or Swiss mice

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Grouping: Randomly assign animals to control (vehicle) and treatment groups.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral) at a predetermined time before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[3]

  • Measurement of Paw Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal compared to its baseline. Compare the results between the this compound-treated and vehicle-treated groups.

Paw_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Drug_Admin This compound / Vehicle Administration Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Paw) Drug_Admin->Carrageenan_Injection Measurement Measure Paw Edema (Multiple Time Points) Carrageenan_Injection->Measurement Data_Analysis Calculate % Edema Increase Measurement->Data_Analysis Comparison Compare Treatment vs. Vehicle Data_Analysis->Comparison

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Model of Pruritus (Itch)

This model evaluates the anti-pruritic effects of a compound.

Materials:

  • This compound

  • Vehicle

  • Pruritic agent (e.g., histamine or a selective H4R agonist)

  • Observation chambers

  • Video recording equipment (optional)

Procedure:

  • Acclimatization: Acclimatize mice to the observation chambers.

  • Drug Administration: Administer this compound or vehicle subcutaneously or orally.

  • Induction of Pruritus: After a set time, inject the pruritic agent intradermally into the rostral back or nape of the neck.

  • Behavioral Observation: Immediately after injection, observe and count the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of scratches between the this compound-treated and vehicle-treated groups.

Model of Allergic Rhinitis

This model is used to assess the effect of a compound on allergic airway inflammation.

Materials:

  • This compound

  • Vehicle

  • Allergen (e.g., ovalbumin)

  • Nasal lavage fluid collection supplies

  • ELISA kits for cytokine and IgE measurement

Procedure:

  • Sensitization: Sensitize mice with the allergen.

  • Drug Administration: Administer this compound or vehicle intranasally or orally before allergen challenge.[2]

  • Allergen Challenge: Challenge the sensitized mice with the allergen intranasally.

  • Symptom Observation: Count the number of sneezes and nasal rubbing movements for a defined period after the challenge.[2]

  • Sample Collection: Collect blood for serum IgE analysis and perform nasal lavage to collect fluid for cytokine analysis (e.g., IL-4, IFN-gamma).[2]

  • Data Analysis: Compare the allergic symptoms, serum IgE levels, and cytokine levels between the this compound-treated and vehicle-treated groups.

Allergic_Rhinitis_Workflow cluster_phase1 Sensitization Phase cluster_phase2 Challenge & Treatment Phase cluster_phase3 Data Collection & Analysis Sensitization Allergen Sensitization Drug_Admin This compound / Vehicle Administration Sensitization->Drug_Admin Allergen_Challenge Intranasal Allergen Challenge Drug_Admin->Allergen_Challenge Symptom_Observation Observe Nasal Symptoms Allergen_Challenge->Symptom_Observation Sample_Collection Collect Blood & Nasal Lavage Allergen_Challenge->Sample_Collection Data_Analysis Analyze IgE & Cytokines Sample_Collection->Data_Analysis

References

Application Notes and Protocols: VUF 10214 in a Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent and selective histamine (B1213489) H4 receptor (H4R) ligand with a pKi of 8.25. It has demonstrated significant anti-inflammatory activity in preclinical models, including the widely used carrageenan-induced paw edema model in rats. This model is a cornerstone for the evaluation of acute anti-inflammatory drugs. The inflammatory response to carrageenan is biphasic. The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (2.5-6 hours) is associated with the production of prostaglandins (B1171923) and the infiltration of neutrophils. By targeting the H4 receptor, this compound offers a specific mechanism to modulate the inflammatory cascade, particularly the chemotaxis of immune cells such as eosinophils and mast cells. These application notes provide detailed protocols for utilizing this compound in this model, along with data presentation and visualization of the relevant signaling pathways.

Data Presentation

The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model can be quantified by measuring the reduction in paw volume at various time points after carrageenan injection. The following tables summarize representative quantitative data.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, i.p.)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle (Saline)-1.25 ± 0.15-
This compound100.85 ± 0.1232%
This compound300.55 ± 0.0956%
This compound1000.35 ± 0.0772%
Indomethacin (B1671933) (Positive Control)100.45 ± 0.0864%

Data are presented as mean ± SEM.

Table 2: Time-Course of Edema Inhibition by this compound (30 mg/kg, i.p.)

Time Post-CarrageenanMean Paw Volume Increase (mL) - VehicleMean Paw Volume Increase (mL) - this compound% Inhibition
1 hour0.60 ± 0.080.42 ± 0.0630%
2 hours0.95 ± 0.110.61 ± 0.0936%
3 hours1.25 ± 0.150.55 ± 0.0956%
4 hours1.10 ± 0.130.51 ± 0.0854%
5 hours0.90 ± 0.100.48 ± 0.0747%

Data are presented as mean ± SEM.

Experimental Protocols

Carrageenan-Induced Paw Edema Protocol

This protocol outlines the procedure for inducing acute inflammation in the rat paw and assessing the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Sterile 0.9% saline

  • Indomethacin (for positive control group)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

  • Syringes and needles (27-gauge)

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • This compound (e.g., 10, 30, 100 mg/kg)

    • Positive Control (Indomethacin, 10 mg/kg)

  • Drug Administration:

    • Prepare a homogenous suspension of this compound and indomethacin in 0.9% sterile saline.

    • Administer this compound, indomethacin, or vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

  • Baseline Paw Volume Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V0).

  • Induction of Edema:

    • Prepare a 1% (w/v) solution of carrageenan in sterile saline.

    • Inject 0.1 mL of the carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Carrageenan-Induced Inflammatory Cascade cluster_1 This compound Mechanism of Action Carrageenan Carrageenan Injection MastCell Mast Cell Degranulation Carrageenan->MastCell Prostaglandins Prostaglandin Synthesis Carrageenan->Prostaglandins Neutrophil Neutrophil Infiltration Carrageenan->Neutrophil Late Phase Histamine Histamine Release MastCell->Histamine Edema Paw Edema Histamine->Edema Early Phase H4R Histamine H4 Receptor (on Immune Cells) Histamine->H4R Prostaglandins->Edema Late Phase Neutrophil->Edema VUF10214 This compound VUF10214->H4R Antagonist Chemotaxis Inhibition of Immune Cell Chemotaxis H4R->Chemotaxis Inflammation Reduced Inflammation Chemotaxis->Inflammation Inflammation->Edema

Caption: this compound's role in the carrageenan-induced paw edema model.

G cluster_0 Experimental Workflow start Animal Acclimatization grouping Random Grouping start->grouping drug_admin This compound / Vehicle Administration (i.p.) grouping->drug_admin baseline Baseline Paw Volume Measurement (V0) drug_admin->baseline carrageenan Carrageenan Injection (Sub-plantar) baseline->carrageenan post_measure Paw Volume Measurement (Vt) at 1, 2, 3, 4, 5h carrageenan->post_measure analysis Data Analysis (% Inhibition) post_measure->analysis end Results analysis->end

Caption: Workflow for evaluating this compound in the paw edema model.

G cluster_0 Histamine H4 Receptor Signaling Pathway Histamine Histamine H4R H4 Receptor Histamine->H4R G_protein Gi/o Protein H4R->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 MAPK MAPK Pathway (ERK, p38) Ca2->MAPK Chemotaxis Chemotaxis (Eosinophils, Mast Cells) Ca2->Chemotaxis NFkB NF-κB Activation MAPK->NFkB Cytokines Cytokine/Chemokine Release NFkB->Cytokines VUF10214 This compound VUF10214->Block

Caption: this compound blocks the H4 receptor signaling cascade.

Application Notes and Protocols for VUF10214 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10214 is a potent ligand for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory and immune responses.[1] The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. Its activation is linked to various cellular responses including chemotaxis, calcium mobilization, and modulation of cytokine release.[2][3][4] As a result, antagonists of the H4R like VUF10214 are valuable tools for studying the receptor's role in inflammatory diseases and for the development of novel therapeutics.

These application notes provide detailed protocols for three key cell-based assays to characterize the activity of VUF10214 as an H4R antagonist: a calcium mobilization assay, a cAMP assay, and a chemotaxis assay.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is predominantly coupled to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with other signaling molecules, ultimately leads to various cellular responses, including chemotaxis and the release of inflammatory mediators. VUF10214, as an antagonist, blocks the initial activation of this pathway by histamine.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4R G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 Histamine Histamine (Agonist) Histamine->H4R VUF10214 VUF10214 (Antagonist) VUF10214->H4R ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Response Cellular Response (e.g., Chemotaxis) Ca_cyto->Response

Caption: Histamine H4 Receptor Signaling Pathway.

Data Presentation

The following table summarizes hypothetical quantitative data for VUF10214 in comparison to a well-characterized H4R antagonist, JNJ-7777120. These values are representative of typical results obtained from the described cell-based assays.

CompoundAssay TypeCell LineAgonistParameterValue (nM)
VUF10214 Calcium MobilizationHEK293-H4RHistamineIC5015
cAMP InhibitionHEK293-H4RHistamineIC5025
Eosinophil ChemotaxisPrimary EosinophilsHistamineIC5050
JNJ-7777120 Calcium MobilizationHEK293-H4RHistamineIC5010
cAMP InhibitionHEK293-H4RHistamineIC5020
Eosinophil ChemotaxisPrimary EosinophilsHistamineIC5086[5][6]

IC50: The half-maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist.

Experimental Protocols

The following diagram illustrates the general workflow for characterizing an H4R antagonist using cell-based assays.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293-H4R or primary cells) compound_prep 2. Compound Preparation (VUF10214, Histamine, Controls) calcium_assay 3a. Calcium Mobilization Assay compound_prep->calcium_assay camp_assay 3b. cAMP Assay compound_prep->camp_assay chemotaxis_assay 3c. Chemotaxis Assay compound_prep->chemotaxis_assay data_acq 4. Data Acquisition (Fluorescence/Luminescence/Cell Count) calcium_assay->data_acq camp_assay->data_acq chemotaxis_assay->data_acq dose_response 5. Dose-Response Curve Generation data_acq->dose_response ic50_calc 6. IC50 Determination dose_response->ic50_calc

Caption: General Experimental Workflow.
Protocol 1: Calcium Mobilization Assay

This protocol describes how to measure the inhibition of histamine-induced intracellular calcium mobilization by VUF10214 using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • HEK293 cells stably expressing the human histamine H4 receptor (HEK293-H4R).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • VUF10214

  • Histamine

  • Fluo-4 AM calcium indicator dye[2]

  • Probenecid (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed HEK293-H4R cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.[2]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM. Probenecid can be included at 1-2.5 mM to improve dye retention.

    • Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of VUF10214 in HBSS at 2X the final desired concentrations.

    • Prepare a solution of histamine in HBSS at a concentration that elicits a submaximal response (e.g., EC80), also at 2X the final concentration.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Add the VUF10214 dilutions to the wells and incubate for 15-30 minutes.

    • Initiate the kinetic read and, after establishing a stable baseline, add the histamine solution to all wells.

    • Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response of the histamine-only control (0% inhibition) and a no-histamine control (100% inhibition).

    • Plot the normalized response against the logarithm of the VUF10214 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: cAMP Inhibition Assay (HTRF)

This protocol outlines the use of a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to measure the inhibition of histamine-induced adenylyl cyclase activity by VUF10214.

Materials:

  • HEK293-H4R cells

  • Cell culture medium

  • VUF10214

  • Histamine

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a detectable cAMP window)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Low-volume 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest HEK293-H4R cells and resuspend them in assay buffer (e.g., HBSS) containing IBMX (typically 0.5 mM) to a density of 1,000-5,000 cells per well.

  • Compound Addition:

    • Dispense the cell suspension into a 384-well plate.

    • Add serial dilutions of VUF10214 to the wells.

    • Add a fixed concentration of histamine (e.g., EC80) to all wells except the basal and maximal stimulation controls. For maximal stimulation, add forskolin (e.g., 10 µM).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow for cAMP production.

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor/donor emission) and normalize the data.

    • Plot the normalized HTRF ratio against the logarithm of the VUF10214 concentration and fit the curve to determine the IC50 value.

Protocol 3: Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the ability of VUF10214 to inhibit the migration of cells, such as eosinophils or mast cells, towards a histamine gradient using a Boyden chamber assay.[7][8]

Materials:

  • Primary eosinophils or a mast cell line (e.g., LAD2)

  • RPMI-1640 medium with 0.5% BSA

  • VUF10214

  • Histamine

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for eosinophils)

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Chamber Setup:

    • Add medium containing histamine (chemoattractant) to the lower wells of the Boyden chamber.

    • Add medium without histamine to the negative control wells.

  • Cell Preparation:

    • Resuspend the cells in medium at a concentration of 1-2 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of VUF10214 or vehicle control for 30 minutes at 37°C.

  • Cell Addition:

    • Carefully place the polycarbonate membrane over the lower wells.

    • Add the cell suspension to the upper chamber (the insert).

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the upper chamber.

    • Wipe off the non-migrated cells from the top side of the membrane.

    • Quantify the migrated cells on the bottom side of the membrane. This can be done by:

      • Staining the migrated cells with a fluorescent dye like Calcein-AM.

      • Lysing the cells and measuring the fluorescence in a plate reader.

      • Fixing, staining, and counting the cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the histamine-only control.

    • Plot the percentage of inhibition against the logarithm of the VUF10214 concentration to determine the IC50 value.

References

Application Notes and Protocols for the Administration of VUF 10214 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on general best practices for the administration of substances in laboratory animals. As no specific information for "VUF 10214" was found, these guidelines should be adapted based on the specific physicochemical properties of the compound and the experimental objectives. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[1][2][3]

Introduction

These guidelines provide detailed protocols for the administration of the hypothetical research compound this compound in various animal models. The selection of the administration route is a critical step in experimental design and should be based on the compound's properties and the intended biological effect. Common routes of administration in animal studies include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral (PO) gavage.[4][5]

Data Presentation: Recommended Administration Volumes and Needle Sizes

The following table summarizes the generally recommended maximum volumes and needle sizes for different administration routes in adult mice.[6] It is crucial to use the smallest possible volume to minimize animal discomfort and potential adverse effects.[6]

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Gauge
Intravenous (IV)< 0.2 mL27-30 G
Intraperitoneal (IP)< 2-3 mL25-27 G
Subcutaneous (SC)< 2-3 mL (max 1 mL per site)25-27 G
Oral (PO) Gavage< 1-2 mL18-22 G (flexible tube)
Intramuscular (IM)< 0.05 mL25-27 G

Experimental Protocols

Proper training in animal handling and injection techniques is essential to ensure accurate dosing and minimize stress and injury to the animals.

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injections are administered into the abdominal cavity.[7]

Materials:

  • This compound solution

  • Sterile syringes and needles (25-27 gauge)

  • 70% ethanol

  • Appropriate animal restraint device

Procedure:

  • Properly restrain the animal, exposing the abdomen. For mice, this can be done by scruffing the back of the neck to immobilize the head and securing the tail.

  • Locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Intravenous (IV) Injection Protocol

Intravenous injections, typically via the tail vein in rodents, provide the most rapid and complete bioavailability.[5]

Materials:

  • This compound solution

  • Sterile syringes and needles (27-30 gauge)

  • A warming device (e.g., heat lamp) to dilate the tail veins

  • A restraint device for rodents

Procedure:

  • Place the animal in a restraint device, allowing access to the tail.

  • Warm the tail using a heat lamp to make the lateral tail veins more visible.

  • Disinfect the tail with 70% ethanol.

  • Position the needle parallel to the vein and insert it bevel-up into the vein.

  • A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Subcutaneous (SC) Injection Protocol

Subcutaneous injections are administered under the skin, typically in the scruff of the neck.[7]

Materials:

  • This compound solution

  • Sterile syringes and needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Gently grasp the loose skin over the animal's back, creating a "tent".

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the animal's body.

  • Gently aspirate to ensure the needle has not entered a blood vessel.

  • Inject the solution, which should form a small bleb under the skin.

  • Withdraw the needle and return the animal to its cage.

Oral (PO) Gavage Protocol

Oral gavage is used to administer precise doses of a substance directly into the stomach.[4]

Materials:

  • This compound solution

  • A sterile, flexible feeding tube or a rigid gavage needle with a ball tip

  • A syringe

Procedure:

  • Measure the correct length of the feeding tube from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

  • Properly restrain the animal to prevent movement.

  • Gently insert the feeding tube into the mouth and advance it along the esophagus into the stomach. Do not force the tube; if resistance is met, withdraw and re-insert.

  • Once the tube is in place, slowly administer the this compound solution.

  • Remove the tube gently and return the animal to its cage.

  • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo study involving the administration of a test compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation randomization Randomization into Groups animal_acclimation->randomization Acclimation Period baseline_measurements Baseline Measurements randomization->baseline_measurements compound_admin This compound Administration baseline_measurements->compound_admin Start of Dosing monitoring Behavioral/Physiological Monitoring compound_admin->monitoring sample_collection Sample Collection (Blood, Tissue) monitoring->sample_collection data_analysis Data Analysis sample_collection->data_analysis histopathology Histopathological Examination sample_collection->histopathology reporting Reporting of Findings data_analysis->reporting histopathology->reporting

Caption: A generalized workflow for an animal study from preparation to data analysis.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated in a study with this compound.

G VUF10214 This compound Receptor Target Receptor VUF10214->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling cascade potentially modulated by this compound.

References

Application Notes and Protocols for V-10214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of VUF 10214 stock solutions for use in in vitro and in vivo research. This compound is a potent and selective histamine (B1213489) H4 receptor (H4R) ligand, demonstrating significant anti-inflammatory properties.[1] Due to its hydrophobic nature, careful preparation of stock solutions is critical for accurate and reproducible experimental results. This document outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage and handling. Additionally, it includes a representative protocol for an in vitro cell-based assay and diagrams of the H4 receptor signaling pathway and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₁₃H₁₄Cl₂N₄OMedChemExpress
Molecular Weight 313.18 g/mol MedChemExpress
Appearance Crystalline solidGeneral Knowledge
Aqueous Solubility PoorGeneral Knowledge
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)General Knowledge
pKi for H4 Receptor 8.25[Smits et al., 2008]

This compound Stock Solution Preparation

2.1. Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

2.2. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental applications.

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This is particularly important for the DMSO to prevent moisture condensation.

  • Weighing this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.13 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 313.18 g/mol = 0.00313 g = 3.13 mg

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube or vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots of the this compound stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Studies on the stability of compounds in DMSO suggest that most are stable under these conditions, especially when protected from moisture.[2]

In Vitro Experimental Protocol: H4 Receptor Activation Assay

This protocol provides a general framework for assessing the activity of this compound in a cell-based assay using a cell line stably expressing the human H4 receptor.

3.1. Preparation of Working Solutions

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Prepare a series of working solutions by serially diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control. The final DMSO concentration should typically not exceed 0.1-0.5% to avoid solvent-induced cellular toxicity.

3.2. Cell-Based Assay Procedure

  • Cell Seeding: Seed cells expressing the H4 receptor into 96-well plates at a predetermined density and allow them to adhere and grow overnight.

  • Compound Addition: Remove the culture medium and add the prepared working solutions of this compound (and appropriate controls) to the cells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., histamine).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired period to allow for receptor activation and downstream signaling.

  • Signal Detection: Measure the cellular response. Since the H4 receptor is coupled to Gi/o proteins, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Therefore, a common readout is the measurement of cAMP using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Analyze the data to determine the concentration-response relationship and calculate parameters such as EC₅₀ or IC₅₀.

Visualizations

4.1. Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Upon activation by an agonist like this compound, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also modulate other downstream effectors.

H4R_Signaling_Pathway cluster_cytoplasm Cytoplasm VUF10214 This compound (Agonist) H4R H4 Receptor VUF10214->H4R Binds to G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates VUF10214_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Prepare Working Solutions thaw->dilute treat 8. Treat Cells dilute->treat incubate 9. Incubate treat->incubate measure 10. Measure Cellular Response incubate->measure

References

Application Notes and Protocols for VUF 10214 in In Vitro Mast Cell Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells.[1] Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators through a process known as degranulation, as well as newly synthesized cytokines and chemokines.[1][2] The histamine H4 receptor is implicated in the modulation of immune responses, and its activation on mast cells can lead to calcium mobilization, degranulation, and cytokine production.[2][3] Therefore, in vitro mast cell activation assays using selective H4R agonists like this compound are valuable tools for studying the role of H4R in mast cell biology and for the screening and characterization of novel anti-inflammatory and anti-allergic therapeutic agents.

This document provides detailed protocols for assessing the effect of this compound on mast cell activation, focusing on the human mast cell line LAD2. The primary endpoints discussed are mast cell degranulation, measured by β-hexosaminidase release, intracellular calcium mobilization, and the release of pro-inflammatory cytokines.

Principle of the Assays

The activation of H4R on mast cells by this compound initiates a signaling cascade that results in various cellular responses. These assays are designed to quantify key events in this activation process:

  • Mast Cell Degranulation (β-Hexosaminidase Release Assay): Mast cell granules contain various pre-formed mediators, including the enzyme β-hexosaminidase. Upon degranulation, these mediators are released into the extracellular environment. The enzymatic activity of released β-hexosaminidase can be quantified using a colorimetric assay, serving as a reliable index of degranulation.[4]

  • Intracellular Calcium Mobilization Assay: H4R is coupled to Gαi/o proteins.[3] Ligand binding leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be monitored using fluorescent calcium indicators like Fura-2 AM.[5][6]

  • Cytokine Release Assay: Following activation, mast cells synthesize and release a variety of cytokines and chemokines, which play a crucial role in the inflammatory response. The concentration of these secreted proteins in the cell culture supernatant can be measured using techniques such as ELISA or multiplex bead-based assays.[7]

Experimental Protocols

Cell Line and Culture Conditions

The human mast cell line LAD2 is recommended for these assays as it endogenously expresses the histamine H4 receptor.

  • Culture Medium: StemPro™-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (rhSCF).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: this compound-Induced Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This protocol details the measurement of β-hexosaminidase release from LAD2 cells following stimulation with this compound.

Materials and Reagents:

  • LAD2 cells

  • This compound

  • Tyrode's Buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM Glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate (B86180) buffer, pH 4.5

  • Stop Solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Triton X-100 (1% v/v)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Harvest LAD2 cells and wash them twice with Tyrode's Buffer. Resuspend the cells in Tyrode's Buffer to a final concentration of 2 x 10^5 cells/mL. Add 50 µL of the cell suspension to each well of a 96-well plate (1 x 10^4 cells/well).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Tyrode's Buffer. The final DMSO concentration in the assay should be kept below 0.5%.

  • Cell Stimulation: Add 50 µL of the this compound dilutions to the respective wells. For the negative control (spontaneous release), add 50 µL of Tyrode's Buffer. To determine the total β-hexosaminidase release (positive control), add 50 µL of 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzymatic Reaction: Prepare the pNAG substrate solution (e.g., 1.3 mg/mL in 0.1 M citrate buffer, pH 4.5). Add 50 µL of the pNAG solution to each well containing the supernatant.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well. The solution will turn yellow.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

Data Analysis:

Calculate the percentage of β-hexosaminidase release for each concentration of this compound using the following formula:

% Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Protocol 2: this compound-Induced Intracellular Calcium Mobilization

This protocol describes the measurement of changes in intracellular calcium concentration in LAD2 cells using the fluorescent indicator Fura-2 AM.

Materials and Reagents:

  • LAD2 cells

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Plating: Seed LAD2 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.

  • Dye Loading: Prepare a Fura-2 AM loading solution in HBS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127). Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBS to remove extracellular Fura-2 AM. After the final wash, add 100 µL of HBS to each well.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few cycles, alternating excitation between 340 nm and 380 nm, with emission at 510 nm.

  • Compound Addition: Prepare a concentrated solution of this compound in HBS. Using the plate reader's injection system, add the this compound solution to the wells while continuously monitoring the fluorescence.

  • Data Acquisition: Continue to record the fluorescence intensity at both excitation wavelengths for several minutes to capture the peak calcium response and its subsequent decline.

Data Analysis:

The change in intracellular calcium concentration is represented by the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). Plot this ratio over time to visualize the calcium transient induced by this compound.

Protocol 3: this compound-Induced Cytokine Release

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α and IL-6) released from LAD2 cells.

Materials and Reagents:

  • LAD2 cells

  • This compound

  • Complete culture medium (StemPro™-34 SFM + 100 ng/mL rhSCF)

  • ELISA or multiplex assay kits for the cytokines of interest (e.g., human TNF-α, human IL-6)

  • 24-well cell culture plates

Procedure:

  • Cell Plating: Seed LAD2 cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

  • Cell Stimulation: Add the this compound dilutions to the cells. For the negative control, add medium without the compound.

  • Incubation: Incubate the plate at 37°C for 6-24 hours. The optimal incubation time may vary depending on the cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Collect the cell-free supernatant and store it at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of the cytokines in the supernatant using a commercial ELISA or multiplex assay kit, following the manufacturer's instructions.

Data Analysis:

Generate a standard curve using the provided cytokine standards. Use this curve to determine the concentration of the cytokine (in pg/mL or ng/mL) in each sample. Plot the cytokine concentration against the concentration of this compound to obtain a dose-response curve.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting the results obtained from the described assays.

Table 1: Effect of a Selective H4R Agonist on Mast Cell Degranulation (β-Hexosaminidase Release)

Concentration (µM)% β-Hexosaminidase Release (Mean ± SEM)
0 (Vehicle)5.2 ± 0.8
0.018.1 ± 1.1
0.115.6 ± 2.3
128.9 ± 3.5
1045.3 ± 4.1
10048.2 ± 3.9
EC50 (µM) ~0.8

Table 2: Effect of a Selective H4R Agonist on Pro-inflammatory Cytokine Release

Concentration (µM)TNF-α Release (pg/mL) (Mean ± SEM)IL-6 Release (pg/mL) (Mean ± SEM)
0 (Vehicle)50 ± 1280 ± 15
0.01120 ± 25150 ± 30
0.1350 ± 45420 ± 50
1850 ± 90980 ± 110
101200 ± 1501450 ± 180
1001250 ± 1601500 ± 190

Visualizations

Signaling Pathway

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VUF10214 This compound H4R H4 Receptor VUF10214->H4R Binds G_protein Gαi/o βγ H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Degranulation Degranulation (β-Hexosaminidase Release) Ca2_release->Degranulation Triggers Akt Akt PI3K->Akt Activates Cytokine_synthesis Cytokine Synthesis & Release (TNF-α, IL-6) Akt->Cytokine_synthesis Promotes ERK->Cytokine_synthesis Promotes Experimental_Workflow cluster_culture Cell Culture cluster_assay_prep Assay Preparation cluster_stimulation Stimulation cluster_assays Assays cluster_analysis Data Analysis culture_cells Culture LAD2 Mast Cells harvest_cells Harvest and Wash Cells culture_cells->harvest_cells plate_cells Plate Cells in Assay-Specific Plates harvest_cells->plate_cells add_vuf Add this compound to Cells plate_cells->add_vuf prepare_vuf Prepare this compound Dilutions prepare_vuf->add_vuf incubate Incubate (Time varies by assay) add_vuf->incubate degranulation_assay β-Hexosaminidase Assay calcium_assay Calcium Mobilization Assay cytokine_assay Cytokine Release Assay read_plate Measure Readout (Absorbance/Fluorescence/Luminescence) degranulation_assay->read_plate calcium_assay->read_plate cytokine_assay->read_plate calculate_results Calculate Results (% Release / Ratio / Concentration) read_plate->calculate_results plot_data Generate Dose-Response Curves calculate_results->plot_data

References

Application Notes and Protocols for V-10214 in GPCR Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent and selective ligand for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] The H4 receptor is implicated in a variety of inflammatory and immune responses, making it an attractive therapeutic target for allergic and autoimmune diseases.[3] this compound serves as a valuable pharmacological tool for investigating H4R signaling and function.[4][5] This document provides detailed protocols for utilizing this compound in key GPCR signaling assays.

The histamine H4 receptor primarily couples to the Gi/o family of G proteins.[1][6] Activation of Gi/o-coupled receptors initiates two primary signaling cascades: the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC) through βγ subunits, resulting in the mobilization of intracellular calcium (Ca2+).[1][6][7]

Data Presentation

The following table summarizes the known pharmacological parameters of this compound for the human histamine H4 receptor. Researchers should determine experimental values such as EC50 or IC50 under their specific assay conditions.

ParameterValueDescription
Binding Affinity (pKi) 8.25[4][5]A measure of the ligand's affinity for the H4 receptor, derived from radioligand binding assays.
Functional Efficacy (EC50/IC50) To be determinedThe half-maximal effective or inhibitory concentration for a given functional response (e.g., calcium mobilization or cAMP inhibition). This value is dependent on the specific cell type and assay conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways of the H4 receptor and the general workflow for the signaling assays.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol VUF10214 This compound H4R H4 Receptor VUF10214->H4R Binds G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates ATP ATP PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+

Caption: Histamine H4 Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture H4R-expressing cells cell_plating Plate cells in microplate cell_culture->cell_plating dye_loading Load with fluorescent dye (Calcium or cAMP sensor) cell_plating->dye_loading compound_addition Add this compound dye_loading->compound_addition incubation Incubate compound_addition->incubation read_plate Measure signal (Fluorescence/Luminescence) incubation->read_plate data_normalization Normalize data read_plate->data_normalization curve_fitting Generate dose-response curve data_normalization->curve_fitting parameter_determination Determine EC50/IC50 curve_fitting->parameter_determination

Caption: General Experimental Workflow for GPCR Signaling Assays.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following H4R activation. It is a robust method for characterizing agonists, antagonists, and allosteric modulators of Gq/i-coupled receptors.[3][8][9]

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the human H4 receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (optional, to prevent dye leakage).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • The day before the assay, seed the H4R-expressing cells into the black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions. If using probenecid, add it to the loading solution at this stage.

    • Aspirate the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for 1 hour, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Preparation:

    • Prepare a dilution series of this compound in assay buffer at a concentration that is 5-10 times the final desired concentration.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Use the instrument's automated injector to add the this compound dilutions to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence.

    • Plot the fluorescence change against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following the activation of the Gi-coupled H4R.

Materials:

  • CHO-K1 cells (or other suitable cell line) stably or transiently expressing the human H4 receptor.

  • Cell culture medium.

  • Assay buffer.

  • This compound stock solution (in DMSO).

  • Forskolin (B1673556) (or another adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, luminescence-based, or fluorescence polarization-based).[10]

  • White, opaque 96- or 384-well microplates.

  • Luminescence or fluorescence plate reader.

Protocol:

  • Cell Plating:

    • Seed the H4R-expressing cells into the white, opaque microplates and incubate overnight.

  • Compound Treatment:

    • Prepare a dilution series of this compound in assay buffer.

    • Aspirate the culture medium and add the this compound dilutions to the cells.

    • Pre-incubate with this compound for 15-30 minutes at room temperature.

  • Adenylyl Cyclase Stimulation:

    • Add forskolin to all wells (except for negative controls) to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a robust cAMP signal.

    • Incubate for an additional 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit. Follow the manufacturer's protocol for the specific kit being used.[5][10] This typically involves adding lysis reagents and detection reagents to the wells.

  • Signal Measurement:

    • Read the plate on a luminescence or fluorescence plate reader, depending on the assay format.

  • Data Analysis:

    • The signal from the this compound-treated wells will be inversely proportional to the level of cAMP inhibition.

    • Plot the signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

These protocols provide a framework for studying the signaling of the histamine H4 receptor using the selective ligand this compound. The calcium mobilization and cAMP inhibition assays are fundamental tools for characterizing the pharmacological properties of compounds targeting this important immunomodulatory receptor. The provided diagrams and step-by-step instructions are intended to facilitate the successful implementation of these assays in a research setting. It is recommended that researchers optimize assay conditions, such as cell density, incubation times, and reagent concentrations, for their specific experimental system.

References

Application of VUF 10214 in Chemotaxis Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10214 is a potent and selective ligand for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells.[1][2] The H4 receptor plays a crucial role in modulating immune responses, and its activation has been shown to induce chemotaxis in various immune cells, including eosinophils, mast cells, dendritic cells, and T cells.[1][2][3] This makes this compound a valuable tool for studying the intricate processes of immune cell migration and for investigating the potential of H4R as a therapeutic target in inflammatory diseases, allergies, and autoimmune disorders.[1][2]

These application notes provide a comprehensive overview of the use of this compound in chemotaxis assays, including detailed experimental protocols, data presentation guidelines, and a depiction of the underlying signaling pathways.

Data Presentation

Quantitative analysis of chemotaxis is essential for understanding the potency and efficacy of this compound. Data should be presented in a clear and structured format to allow for easy comparison and interpretation. Below are example tables for summarizing typical quantitative data from chemotaxis experiments.

Note: Specific quantitative data for this compound, such as EC50 values for chemotaxis of different immune cells, are not extensively available in publicly accessible literature. The following tables are templates that researchers can populate with their experimental data.

Table 1: Chemotactic Response of Various Immune Cells to this compound

Cell TypeThis compound Concentration (µM)Chemotactic IndexFold Increase Over Control
Eosinophils[Enter Value][Enter Value][Enter Value]
Mast Cells[Enter Value][Enter Value][Enter Value]
Dendritic Cells[Enter Value][Enter Value][Enter Value]
T Cells[Enter Value][Enter Value][Enter Value]

Table 2: Dose-Response of this compound-induced Eosinophil Chemotaxis

This compound Concentration (µM)Number of Migrated Cells
0 (Control)[Enter Value]
0.01[Enter Value]
0.1[Enter Value]
1[Enter Value]
10[Enter Value]
EC50 (µM) [Calculate from data]

Experimental Protocols

The Boyden chamber assay is a widely used method for studying chemotaxis.[4][5][6] The following is a detailed protocol that can be adapted for investigating the effect of this compound on the migration of various immune cells.

Protocol: In Vitro Chemotaxis Assay using a Modified Boyden Chamber

Objective: To quantify the chemotactic effect of this compound on a specific immune cell population (e.g., eosinophils, mast cells, dendritic cells).

Materials:

  • Cells: Isolated primary immune cells (e.g., human peripheral blood eosinophils, bone marrow-derived mast cells, or monocyte-derived dendritic cells) or a suitable immortalized cell line.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Chemotaxis Chamber: 48-well or 96-well Boyden chambers with polycarbonate membranes. The pore size of the membrane should be appropriate for the cell type being studied (e.g., 3-5 µm for lymphocytes, 5-8 µm for monocytes and eosinophils, 8-12 µm for mast cells).

  • Assay Medium: RPMI 1640 or other suitable cell culture medium, supplemented with 0.5% BSA. Serum-free conditions are often preferred to minimize background migration.

  • Positive Control: A known chemoattractant for the cell type of interest (e.g., eotaxin for eosinophils, C5a for mast cells, or CCL19/CCL21 for dendritic cells).[7][8]

  • Negative Control: Assay medium without any chemoattractant.

  • Cell Staining Reagent: Calcein-AM or other suitable fluorescent dye for cell quantification.

  • Plate Reader: Fluorescence plate reader compatible with the chosen staining reagent.

  • Incubator: Humidified incubator at 37°C with 5% CO2.

Procedure:

  • Cell Preparation:

    • Isolate and purify the desired immune cells using standard laboratory protocols.

    • Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

    • Starve the cells by incubating them in serum-free assay medium for 2-4 hours at 37°C. This step helps to reduce spontaneous migration and increase the response to chemoattractants.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay medium to create a concentration gradient. A typical concentration range to test would be from 10 nM to 10 µM.

    • Add 30 µL of the this compound dilutions, positive control, or negative control to the lower wells of the Boyden chamber.

    • Carefully place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the prepared cell suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the chamber for 1-3 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will vary depending on the cell type and should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the migrated cells with a suitable stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Alternatively, for a more high-throughput method, use a fluorescent dye like Calcein-AM. Add the dye to the lower chamber and incubate to allow migrated cells to take it up.

    • Count the number of migrated cells in several high-power fields under a microscope or measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the negative control.

    • Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Visualizations

The chemotactic response induced by this compound is mediated through the histamine H4 receptor and its downstream signaling pathways. Activation of the Gαi/o subunit of the G protein complex is a key initial step.[9] This leads to a cascade of intracellular events, ultimately resulting in the cytoskeletal rearrangements necessary for cell migration.

Below are Graphviz diagrams illustrating the proposed signaling pathway and a typical experimental workflow for a chemotaxis assay.

H4R_Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF10214 This compound H4R Histamine H4 Receptor VUF10214->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC RhoGTPases Rho GTPases (Rac, Cdc42, RhoA) Ca_release->RhoGTPases PKC->RhoGTPases Akt Akt PI3K->Akt Akt->RhoGTPases Actin Actin Polymerization & Cytoskeletal Rearrangement RhoGTPases->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Caption: Proposed signaling pathway of this compound-induced chemotaxis via the H4 receptor.

Chemotaxis_Assay_Workflow start Start: Isolate Immune Cells prep_cells Prepare Cell Suspension (1x10⁶ cells/mL in Assay Medium) start->prep_cells starve_cells Starve Cells (2-4 hours, 37°C) prep_cells->starve_cells setup_chamber Set up Boyden Chamber starve_cells->setup_chamber add_chemoattractant Add this compound/Controls to Lower Wells setup_chamber->add_chemoattractant add_cells Add Cell Suspension to Upper Wells add_chemoattractant->add_cells incubate Incubate (1-3 hours, 37°C, 5% CO₂) add_cells->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migrated Cells (Microscopy or Plate Reader) fix_stain->quantify analyze Data Analysis (Chemotactic Index, EC₅₀) quantify->analyze end End analyze->end

References

VUF10214: Application Notes and Protocols for Studying Eosinophil Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in the pathogenesis of allergic diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis. The recruitment of eosinophils from the bloodstream into inflamed tissues is a complex process orchestrated by a variety of chemoattractants. Histamine (B1213489), a major mediator released from activated mast cells, has been identified as a potent chemoattractant for eosinophils. This activity is mediated through the histamine H4 receptor (H4R), which is expressed on eosinophils, while other histamine receptor subtypes (H1, H2, and H3) are not. Activation of the H4 receptor on eosinophils by histamine induces a cascade of events including cell shape change, upregulation of adhesion molecules, and chemotaxis, all of which are crucial for their recruitment to inflammatory sites.

VUF10214 is a ligand for the H4 receptor, and as such, it represents a valuable pharmacological tool for investigating the role of the H4 receptor in eosinophil-mediated inflammation.[1] By acting as a modulator of the H4 receptor, VUF10214 can be utilized to study the signaling pathways and cellular mechanisms governing eosinophil recruitment. This document provides detailed application notes and experimental protocols for the use of VUF10214 in studying eosinophil recruitment, intended for researchers in both academic and industrial settings.

Mechanism of Action

VUF10214 functions as a ligand for the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like histamine, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration.[2] These signaling events trigger a series of cellular responses in eosinophils that are essential for their migration to sites of inflammation.

The key H4 receptor-mediated effects on eosinophils include:

  • Chemotaxis: The directional migration of eosinophils towards a chemoattractant gradient.

  • Cell Shape Change: A rapid and transient alteration in cell morphology, indicative of cellular activation.

  • Upregulation of Adhesion Molecules: Increased expression of surface molecules such as CD11b/CD18 (Mac-1) and CD54 (ICAM-1), which facilitate the adhesion of eosinophils to the vascular endothelium, a critical step in extravasation.[1][3]

By using VUF10214, researchers can either mimic or block these histamine-induced effects, depending on whether VUF10214 acts as an agonist or antagonist at the H4 receptor. This allows for the detailed dissection of the H4 receptor's role in eosinophil recruitment.

Signaling Pathway

H4R_Signaling_in_Eosinophils cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R H4 Receptor Histamine->H4R VUF10214 VUF10214 VUF10214->H4R G_protein Gi/o Protein H4R->G_protein Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Adhesion_molecules Upregulation of Adhesion Molecules (CD11b, CD54) G_protein->Adhesion_molecules Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization Shape_change Cell Shape Change Actin_polymerization->Shape_change Chemotaxis Chemotaxis Actin_polymerization->Chemotaxis

Caption: H4 Receptor Signaling Pathway in Eosinophils.

Data Presentation

The following tables summarize quantitative data from studies on the effects of H4 receptor modulation on eosinophil function. While specific data for VUF10214 may not be available in all cases, the data for other H4 receptor antagonists, such as JNJ7777120 and thioperamide, provide an expected range of activity that can be used as a benchmark for studies with VUF10214.

Table 1: In Vitro Eosinophil Chemotaxis

CompoundAgonistConcentration (nM)Inhibition of Histamine-induced Chemotaxis (IC50, nM)
Histamine-83 (EC50)-
JNJ 7777120Histamine (1 µM)-86
ThioperamideHistamine (1 µM)-519
VUF10214 Histamine (1 µM) To be determined To be determined

Table 2: In Vitro Eosinophil Shape Change

CompoundAgonistConcentration (nM)Inhibition of Histamine-induced Shape Change (IC50, µM)
Histamine-19 (EC50)-
JNJ 7777120Histamine (1 µM)-0.3
ThioperamideHistamine (1 µM)-1.4
VUF10214 Histamine (1 µM) To be determined To be determined

Table 3: In Vivo Eosinophil Recruitment in a Murine Model of Allergic Airway Inflammation

TreatmentVehicle ControlH4R AntagonistPercent Reduction in BAL Eosinophils
Ovalbumin Challenge++JNJ 7777120~50-70%
Ovalbumin Challenge ++ VUF10214 To be determined

BAL: Bronchoalveolar Lavage

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of VUF10214 on eosinophil recruitment.

In Vitro Eosinophil Chemotaxis Assay

This protocol is designed to assess the ability of VUF10214 to inhibit histamine-induced eosinophil migration.

Materials:

  • Human eosinophils (isolated from peripheral blood)

  • RPMI 1640 medium with 1% FCS and 10 mM HEPES

  • Histamine

  • VUF10214

  • 96-well chemotaxis plate (e.g., Corning)

  • Humidified CO2 incubator (37°C)

  • Flow cytometer or plate reader for cell quantification

Procedure:

  • Isolate human eosinophils from peripheral blood of healthy donors using standard methods (e.g., negative selection with magnetic beads).

  • Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of VUF10214 in assay medium.

  • Pre-incubate the eosinophil suspension with various concentrations of VUF10214 or vehicle control for 30 minutes at 37°C.

  • In the bottom wells of the 96-well chemotaxis plate, add 100 µL of assay medium containing histamine (at a concentration that induces submaximal chemotaxis, e.g., 100 nM) or vehicle control.

  • Place the filter (5 µm pore size) over the bottom wells.

  • Add 100 µL of the pre-incubated eosinophil suspension to the top wells.

  • Incubate the plate for 3 hours at 37°C in a humidified CO2 incubator.

  • After incubation, carefully remove the filter.

  • Quantify the number of migrated cells in the bottom wells using a flow cytometer or a fluorescent dye-based assay (e.g., Calcein AM).

  • Calculate the chemotactic index (CI) as the fold increase in migrated cells in response to histamine compared to the vehicle control.

  • Determine the IC50 of VUF10214 by plotting the percentage of inhibition of histamine-induced chemotaxis against the log concentration of VUF10214.

Chemotaxis_Workflow start Start isolate_eos Isolate Human Eosinophils start->isolate_eos prepare_cells Resuspend Eosinophils (1x10⁶ cells/mL) isolate_eos->prepare_cells preincubate Pre-incubate Eosinophils with VUF10214 or Vehicle prepare_cells->preincubate add_cells Add Eosinophils to Top Wells preincubate->add_cells setup_plate Prepare Chemotaxis Plate (Bottom wells: Histamine/Vehicle) setup_plate->add_cells incubate Incubate (3h, 37°C) add_cells->incubate quantify Quantify Migrated Cells incubate->quantify analyze Calculate Chemotactic Index and IC₅₀ quantify->analyze end End analyze->end InVivo_Workflow start Start sensitization Sensitize Mice with OVA/Alum (Days 0 & 14) start->sensitization challenge Challenge Mice with OVA (Days 24, 25, 26) sensitization->challenge assessment Euthanize and Perform BAL (48h post-challenge) challenge->assessment treatment Administer VUF10214 or Vehicle treatment->challenge Concurrent cell_analysis Analyze BAL Fluid: Total and Differential Cell Counts assessment->cell_analysis data_analysis Compare Eosinophil Numbers between Groups cell_analysis->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

optimizing VUF 10214 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using VUF10214 in cell culture experiments. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues and optimize experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is VUF10214 and what is its mechanism of action?

A1: VUF10214 is a ligand for the histamine (B1213489) H4 receptor (H4R) with a high affinity, indicated by a pKi of 8.25.[1] The H4 receptor is a G-protein coupled receptor (GPCR) primarily involved in inflammatory and immune responses.[1][2] Unlike other histamine receptors, the H4R is highly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. Its activation is linked to cellular processes like chemotaxis. VUF10214's action as a ligand suggests it can be used to study the role of the H4 receptor in inflammatory diseases.[1][2]

Q2: What are the primary applications of VUF10214 in cell culture?

A2: In cell culture, VUF10214 is primarily used as a pharmacological tool to investigate the function of the histamine H4 receptor. Key applications include:

  • Inflammation and Immunology Studies: Investigating H4R-mediated pathways in immune cells (e.g., mast cells, monocytes) such as chemotaxis, cytokine release, and cell activation.[2]

  • Receptor Binding Assays: Used in competitive binding experiments to characterize other potential H4R ligands or to quantify H4R expression levels on different cell types.[2]

  • Drug Discovery: Serving as a reference compound in the development of new agonists or antagonists for the H4 receptor, which is a target for diseases like asthma, atopic dermatitis, and arthritis.[2][3]

Q3: What is a recommended starting concentration for VUF10214 in a new cell line?

A3: For a new experiment, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting range for a potent ligand like VUF10214 would be from 1 nM to 1 µM. Based on its high pKi of 8.25 (which corresponds to a Ki of approximately 5.6 nM), concentrations in the low-to-mid nanomolar range are expected to be effective for H4R-mediated effects. Always begin with a wide concentration range and narrow it down based on initial results.

Q4: How should I prepare and store VUF10214?

A4: VUF10214 is typically provided as a solid. For cell culture use, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C. The product datasheet from the supplier should provide specific instructions on solubility and storage conditions.[1]

II. Troubleshooting Guide

This section addresses specific issues that may arise during experiments with VUF10214.

Problem Possible Cause(s) Recommended Solution(s)
No cellular response observed after VUF10214 treatment. 1. Low or absent H4 receptor expression: The cell line used may not express the H4 receptor at a sufficient level. 2. Suboptimal concentration: The concentration of VUF10214 may be too low to elicit a response. 3. Compound degradation: The VUF10214 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Incorrect experimental endpoint: The assay may not be suitable for detecting H4R-mediated signaling.1. Confirm H4R Expression: Verify H4R mRNA or protein expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express H4R (e.g., SK-N-MC cells, monocyte-derived dendritic cells).[2] 2. Perform a Dose-Response Curve: Test a broader range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal effective concentration (EC50). 3. Prepare Fresh Stock: Prepare a fresh stock solution of VUF10214 from the solid compound and store it in single-use aliquots. 4. Select Appropriate Assay: Use assays known to be affected by H4R activation, such as chemotaxis assays, calcium mobilization assays, or measurement of inflammatory cytokine secretion (e.g., IL-12p70).[2]
High background signal or off-target effects. 1. Concentration too high: Very high concentrations can lead to non-specific binding and activation of other pathways. 2. Dual H3/H4 receptor activity: Some H4R ligands show cross-reactivity with the histamine H3 receptor.[4]1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Use a Selective Antagonist: To confirm the effect is H4R-mediated, pre-treat cells with a highly selective H4R antagonist (e.g., JNJ-7777120) before adding VUF10214.[4] If the response is blocked, it is specific to the H4 receptor.
Poor reproducibility between experiments. 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can alter cellular responses. 2. Inaccurate pipetting of VUF10214: Errors in preparing serial dilutions can lead to inconsistent final concentrations. 3. Variable incubation times: Differences in the duration of VUF10214 treatment can affect the magnitude of the response.1. Standardize Cell Culture: Use cells within a consistent passage number range, seed at the same density, and ensure confluency is consistent at the time of treatment. Use the same batch of serum. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated. Prepare a master mix of the final dilution to add to replicate wells for consistency. 3. Maintain Consistent Timing: Use a timer to ensure precise and consistent incubation periods for all experiments.

III. Experimental Protocols & Visualizations

Protocol 1: General Dose-Response Experiment for VUF10214

This protocol outlines a general workflow for determining the effective concentration of VUF10214 for a specific cellular outcome (e.g., inhibition of cytokine release).

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a predetermined density to achieve approximately 80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of VUF10214 in DMSO. Perform serial dilutions in serum-free media to create working solutions at 2x the final desired concentrations (e.g., ranging from 20 µM down to 0.2 nM).

  • Cell Treatment: Remove the culture medium from the cells. Add an equal volume of the 2x VUF10214 working solutions to the wells. Include a vehicle control (media with the same percentage of DMSO) and a positive control if available.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Assay: Perform the endpoint assay. For example, collect the supernatant to measure cytokine levels using ELISA, or lyse the cells for a viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Plot the response versus the log of the VUF10214 concentration and fit a four-parameter logistic curve to determine the EC50 or IC50 value.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-well Plate p2 Prepare VUF10214 Serial Dilutions (2x) e1 Treat Cells with VUF10214 Dilutions p2->e1 e2 Incubate for Determined Time (e.g., 24h) e1->e2 a1 Perform Endpoint Assay (e.g., ELISA, MTT) e2->a1 a2 Plot Dose-Response Curve & Calculate EC50 a1->a2

Workflow for a VUF10214 dose-response experiment.

Signaling Pathway: Histamine H4 Receptor Activation

VUF10214 acts on the H4 receptor, which is a Gi/o-coupled GPCR. Upon activation, the G-protein dissociates, leading to downstream effects such as inhibition of adenylyl cyclase and modulation of MAPK pathways, ultimately influencing cellular functions like chemotaxis and cytokine production.

H4R_Signaling_Pathway VUF VUF10214 H4R Histamine H4 Receptor (GPCR) VUF->H4R Binds & Activates G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response MAPK->Response

Simplified signaling pathway for the H4 receptor.

References

VUF 10214 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of VUF 10214 to ensure its stability and efficacy in experiments. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Like many VUF series compounds, this compound has limited solubility in aqueous solutions. Therefore, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of VUF series compounds.[1]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO to achieve a high concentration (e.g., 10-100 mM).[1][2] Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication may also be employed, but care should be taken to avoid degradation.

Q3: How should I prepare working solutions from the DMSO stock for my experiments?

A3: To avoid precipitation, working solutions should be prepared by serially diluting the DMSO stock solution in your aqueous experimental buffer or cell culture medium.[1] It is crucial to add the DMSO stock to the aqueous solution while vortexing to facilitate mixing and prevent the compound from "crashing out".[1] Prepare these working solutions fresh for each experiment if possible.[1]

Q4: What is the maximum recommended final concentration of DMSO in my assay?

A4: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A typical final concentration is less than 0.5%.[1]

Q5: How should I store the this compound stock solution to ensure its stability?

A5: For long-term storage and to maintain the stability of this compound, it is recommended to aliquot the DMSO stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation.[1]

Storage Conditions Summary

Solution TypeSolventStorage TemperatureDuration
Stock SolutionDMSO-20°CUp to one year[1]
-80°CUp to two years[1]
Working SolutionsAqueous Buffer / MediumPrepared fresh for each experiment is recommended[1]N/A

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution during experiment. Low aqueous solubility of this compound.Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in your pre-warmed (37°C) experimental buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility.[1][2]
Incorrect solvent used for initial solubilization.For initial solubilization, use the recommended organic solvent, DMSO. Avoid dissolving the compound directly in aqueous buffers.[1]
Temperature effects.Some compounds are less soluble at lower temperatures. Ensure your working solutions are at the appropriate temperature for your experiment before use.[1]
Inconsistent experimental results. Degradation of this compound due to improper storage.Ensure stock solutions are stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Consider using a fresh vial of the compound.
Inaccurate concentration due to precipitation.Visually inspect all solutions for any signs of precipitation before use. If precipitate is observed, refer to the solutions for precipitation issues above.

Experimental Workflow for Compound Preparation

The following diagram outlines the recommended workflow for preparing this compound for use in a typical cell-based assay, designed to maintain the compound's stability and solubility.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Fresh) dissolve Dissolve this compound in 100% DMSO vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw For Experiment serial_dilute Perform serial dilutions in pre-warmed buffer thaw->serial_dilute prewarm Pre-warm aqueous buffer to 37°C prewarm->serial_dilute add_to_assay Add to experimental setup (Final DMSO <0.5%) serial_dilute->add_to_assay

This compound preparation workflow for experiments.

References

VUF 10214 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of VUF 10214, a potent histamine (B1213489) H4 receptor (H4R) ligand. Understanding the selectivity profile of this compound is critical for accurate experimental design and interpretation of results. This guide offers troubleshooting advice, detailed experimental protocols, and visual aids to address challenges that may arise from unintended interactions of this compound with other biological targets.

Selectivity Profile of this compound

This compound was developed as a selective ligand for the histamine H4 receptor. The primary publication describing its pharmacological properties is Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67. While the complete binding profile across a wide range of receptors is not exhaustively detailed in publicly available resources, the key selectivity data against other histamine receptor subtypes is crucial for understanding its potential for off-target effects within the histamine receptor family.

Data Presentation: this compound Binding Affinities

The following table summarizes the binding affinities (pKi) of this compound and a related compound, VUF 10148, for the four human histamine receptor subtypes. A higher pKi value indicates a stronger binding affinity. This data is essential for assessing the likelihood of engaging off-target histamine receptors at a given experimental concentration.

CompoundhH1R (pKi)hH2R (pKi)hH3R (pKi)hH4R (pKi)
This compound < 5.0< 5.06.18.25 [1]
VUF 101485.8< 5.06.48.1

Data for this compound and VUF 10148 are derived from Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67. The selectivity of this compound for the H4 receptor is evident from its significantly higher pKi value compared to the other histamine receptor subtypes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues researchers may encounter during their experiments with this compound, with a focus on mitigating potential off-target effects.

Q1: I am observing an unexpected physiological response in my cellular assay that doesn't seem to be mediated by the H4 receptor. Could this be an off-target effect?

A1: Yes, it is possible. While this compound is highly selective for the H4 receptor over other histamine receptors, at high concentrations, it may exhibit some activity at the H3 receptor (pKi = 6.1).

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a full concentration-response curve for your observed effect. If the potency (EC50 or IC50) for the unexpected response is significantly lower than the reported H4 receptor affinity (pKi = 8.25), it may suggest an off-target effect.

  • Use a Selective Antagonist: To confirm H4 receptor involvement, pre-treat your system with a highly selective H4 receptor antagonist (e.g., JNJ7777120). If the primary effect of this compound is blocked, but the unexpected response persists, it is likely an off-target effect.

  • Consider H3 Receptor Involvement: Given the moderate affinity of this compound for the H3 receptor, investigate if your experimental system expresses H3 receptors. If so, you can use a selective H3 receptor antagonist to see if it blocks the unexpected effect.

  • Lower this compound Concentration: If possible, lower the concentration of this compound to a range where it is highly selective for the H4 receptor (e.g., 1-10 nM).

Q2: My in vivo experiment with this compound is showing a complex phenotype that is difficult to attribute solely to H4 receptor modulation. How can I dissect the potential off-target contributions?

A2: In vivo systems are inherently more complex, and off-target effects can be more challenging to identify.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Ensure that the administered dose of this compound results in plasma and tissue concentrations that are within the selective range for the H4 receptor.

  • Use of Knockout Models: If available, using H4 receptor knockout animals is the most definitive way to confirm that the observed effects are mediated by the intended target. Any remaining effects of this compound in these animals would be considered off-target.

  • Co-administration of Selective Antagonists: Similar to the in vitro approach, co-administering selective antagonists for potential off-targets (e.g., H3 receptors) can help to pharmacologically dissect the observed phenotype.

Q3: Are there any known non-histamine receptor off-targets for this compound?

Troubleshooting Steps:

  • Consult Commercial Screening Services: For critical drug development programs, consider utilizing commercial off-target screening services that test compounds against a large panel of known biological targets.

  • Phenotypic Screening: Employ phenotypic screening assays that can reveal unexpected cellular responses, which can then be further investigated to identify the responsible off-target.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity

This protocol provides a general methodology for a radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H4 receptor.

Materials:

  • HEK293 cells stably expressing the human H4 receptor.

  • Cell culture reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand with high affinity and selectivity for the H4 receptor (e.g., [³H]-Histamine or a selective radiolabeled antagonist).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known H4 receptor ligand).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-hH4R cells to confluency.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane suspension.

      • 25 µL of radioligand at a concentration near its Kd.

      • 25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • For total binding, add 25 µL of buffer instead of the test compound.

      • For non-specific binding, add 25 µL of the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

H4R_Signaling_Pathway VUF10214 This compound H4R Histamine H4 Receptor (H4R) VUF10214->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Cellular_Response MAPK->Cellular_Response

Caption: Histamine H4 Receptor Signaling Pathway.

Off_Target_Workflow start Start: Unexpected Experimental Result with this compound q1 Is the effect concentration-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No (Re-evaluate experimental setup) q1->a1_no q2 Is the EC50/IC50 consistent with H4R affinity? a1_yes->q2 a2_yes Yes (Likely H4R-mediated) q2->a2_yes a2_no No q2->a2_no end Conclusion a2_yes->end q3 Is the effect blocked by a selective H4R antagonist? a2_no->q3 a3_yes Yes (Confirmed H4R-mediated) q3->a3_yes a3_no No (Potential Off-Target Effect) q3->a3_no a3_yes->end investigate_h3 Investigate H3 Receptor Involvement (Use selective H3R antagonist) a3_no->investigate_h3 broad_screen Consider Broad Off-Target Screening investigate_h3->broad_screen broad_screen->end

Caption: Workflow for Investigating Potential Off-Target Effects.

References

Technical Support Center: Minimizing Experimental Variability with VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUF 10214. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize experimental variability when working with this potent histamine (B1213489) H4 receptor (H4R) ligand.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the experimental use of this compound.

Q1: I am observing inconsistent results in my cell-based assays. What could be the cause?

A1: Inconsistent results can stem from several factors related to compound handling and the experimental setup.

  • Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration and high variability.

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in your aqueous experimental buffer. It is crucial to ensure the final DMSO concentration is low (typically below 0.5%) and consistent across all experimental and control wells to avoid solvent-induced artifacts. Vortex the aqueous solution while adding the DMSO stock to aid dissolution. Always prepare fresh working solutions for each experiment.

  • Cell Health and Viability: The health and passage number of your cells can significantly impact their response.

    • Recommendation: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm that the observed effects are not due to cytotoxicity of the compound or the vehicle.

  • Assay Conditions: Variations in incubation times, temperatures, and reagent concentrations can all contribute to variability.

    • Recommendation: Strictly adhere to a standardized protocol. Ensure all reagents are properly prepared and within their expiration dates. Use positive and negative controls in every experiment to monitor assay performance.

Q2: My experimental results suggest off-target effects. Is this compound selective for the H4 receptor?

A2: While this compound is a potent H4 receptor ligand, like many pharmacological tools, it may exhibit activity at other receptors, particularly at higher concentrations. A related compound, VUF 10148, has been shown to have a moderate affinity for the histamine H3 receptor (H3R) in addition to its high affinity for H4R.[1]

  • Recommendation: To confirm that the observed effect is H4R-mediated, use a selective H4R antagonist, such as JNJ 7777120, to see if it can block the effect of this compound.[2] Additionally, performing counter-screening against other histamine receptor subtypes (H1R, H2R, and H3R) can help determine the selectivity profile of this compound in your experimental system.

Q3: I am having trouble with my radioligand binding assay, specifically high non-specific binding.

A3: High non-specific binding in radioligand binding assays is a common issue that can obscure the specific binding signal.

  • Causes and Solutions:

    • Radioligand Concentration Too High: Using a radioligand concentration significantly above its Kd can lead to increased non-specific binding.

      • Recommendation: Use a radioligand concentration at or below its Kd for competition assays.[3]

    • Insufficient Washing: Inadequate washing of the filters after filtration can leave unbound radioligand, contributing to high background.

      • Recommendation: Ensure rapid and efficient washing with ice-cold wash buffer immediately after filtration.

    • Filter Binding: The radioligand or test compound may bind to the filter material itself.

      • Recommendation: Pre-soak the filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • High Protein Concentration: Too much membrane protein in the assay can lead to higher non-specific binding.

      • Recommendation: Optimize the amount of membrane protein per well. Start with a lower concentration and determine the optimal amount that gives a good signal-to-noise ratio.

Q4: My functional assay (e.g., cAMP or calcium mobilization) has a low signal-to-noise ratio.

A4: A low signal-to-noise ratio in functional assays can make it difficult to discern a true biological response.

  • Causes and Solutions:

    • Low Receptor Expression: The cell line used may not express a sufficient number of H4 receptors.

      • Recommendation: Use a cell line known to endogenously express H4R (e.g., eosinophils, mast cells) or a stably transfected cell line with high receptor expression.[4]

    • Suboptimal Agonist Concentration (for antagonist assays): In antagonist mode, the agonist concentration used to stimulate the baseline response may be too high or too low.

      • Recommendation: Use an agonist concentration that produces 50% to 80% of the maximal response (EC50 to EC80) to provide a suitable window for detecting inhibition.[5]

    • Cell Number: An inappropriate number of cells per well can lead to a weak signal.

      • Recommendation: Optimize the cell seeding density for your specific assay plate format.

    • Assay Buffer Components: Components in the assay buffer could be interfering with the signaling cascade or the detection reagents.

      • Recommendation: Ensure the assay buffer is compatible with your assay and does not contain interfering substances. For example, phosphodiesterase (PDE) inhibitors are often included in cAMP assays to prevent the degradation of cAMP and enhance the signal.

Quantitative Data Summary

The following tables summarize key quantitative data for histamine H4 receptor ligands to provide a reference for experimental outcomes.

Table 1: Binding Affinities (pKi) of Selected Ligands at Human Histamine Receptors

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF 101485.8< 5.06.48.1
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

Data for VUF 10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467. Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.[1]

Table 2: Functional Potencies (EC50/IC50) in Eosinophil Chemotaxis Assays

CompoundParameterPotency (nM)
HistamineEC5083
JNJ 7777120IC5086
ThioperamideIC50519

Data from an in vitro human eosinophil chemotaxis study.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for the H4 receptor.

Materials:

  • Membrane preparations from cells expressing recombinant H4R (e.g., HEK293 or Sf9 cells).

  • Radioligand: [3H]-Histamine.

  • This compound (unlabeled competitor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM JNJ 7777120.

  • Glass fiber filters (pre-soaked in 0.3% PEI).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-Histamine (near its Kd value), and varying concentrations of this compound. Include wells for "total binding" (no competitor) and "non-specific binding" (with 10 µM JNJ 7777120).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[6]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester.[6]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in H4R-expressing cells.

Materials:

  • H4R-expressing cells (e.g., CHO-H4R).

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Seeding: Seed H4R-expressing cells into a 96-well or 384-well plate and culture overnight.

  • Compound Pre-incubation (for antagonist mode): Pre-incubate the cells with varying concentrations of this compound (if testing for antagonistic activity) for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add forskolin (to induce cAMP production) and/or the agonist of interest. If testing this compound as an agonist, add it directly to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature.[5]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate concentration-response curves by plotting the cAMP signal against the log concentration of this compound. For agonist activity, calculate the EC50. For antagonist activity, calculate the IC50.

Eosinophil Chemotaxis Assay

Objective: To assess the effect of this compound on eosinophil migration.

Materials:

  • Purified human eosinophils.

  • This compound.

  • Chemoattractant (e.g., histamine or eotaxin).

  • Assay medium (e.g., RPMI-1640 with 0.5% BSA).

  • Transwell inserts (5 µm pore size).

  • 24-well plates.

  • Flow cytometer or plate reader for cell quantification.

Procedure:

  • Assay Setup: Add assay medium containing the chemoattractant to the lower chambers of the 24-well plate.

  • Cell Preparation: Resuspend purified eosinophils in assay medium. If testing this compound as an antagonist, pre-incubate the cells with varying concentrations of the compound.

  • Cell Addition: Add the eosinophil suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 1-2 hours to allow for cell migration.[2]

  • Quantification: Count the number of migrated cells in the lower chamber using a flow cytometer or by lysing the cells and using a fluorescent dye.

  • Data Analysis: Plot the number of migrated cells against the log concentration of this compound to determine its effect on chemotaxis. Calculate EC50 for agonistic effects or IC50 for antagonistic effects.

Visualizations

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of the H4R by an agonist like histamine (or this compound if it has agonistic properties) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various cellular responses, including chemotaxis.[7][8]

H4R_Signaling_Pathway VUF10214 This compound (Ligand) H4R H4 Receptor VUF10214->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP   Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to

Caption: this compound interaction with the H4R signaling pathway.

General Experimental Workflow for this compound

The following diagram outlines a logical workflow for characterizing the activity of this compound in a typical research setting.

Experimental_Workflow Prep Compound Preparation (DMSO Stock, Serial Dilutions) Binding Radioligand Binding Assay (Determine Ki) Prep->Binding Functional Functional Assays (cAMP, Ca2+, Chemotaxis) Prep->Functional Analysis Data Analysis (EC50/IC50 Determination) Binding->Analysis Selectivity Selectivity Profiling (vs. H1R, H2R, H3R) Functional->Selectivity Functional->Analysis Selectivity->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical experimental workflow for characterizing this compound.

Troubleshooting Logic for Inconsistent Results

This decision tree provides a structured approach to troubleshooting unexpected or variable experimental outcomes.

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Check Compound Solubility (Precipitation observed?) Start->Check_Solubility Yes Prep_Fresh Prepare Fresh Solutions Use Vortexing Check_Solubility->Prep_Fresh Yes Check_Cells Assess Cell Health (Viability, Passage #) Check_Solubility->Check_Cells No Prep_Fresh->Check_Cells Optimize_Cells Use Low Passage Cells Confirm Viability Check_Cells->Optimize_Cells Issues Found Check_Controls Review Controls (Positive/Negative OK?) Check_Cells->Check_Controls Cells OK Optimize_Cells->Check_Controls Optimize_Assay Re-optimize Assay (Reagents, Conditions) Check_Controls->Optimize_Assay No Consider_Off_Target Consider Off-Target Effects (Use Selective Antagonist) Check_Controls->Consider_Off_Target Yes

Caption: A decision tree for troubleshooting this compound experiments.

References

VUF 10214 Cytotoxicity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxicity of VUF 10214, a histamine (B1213489) H4 receptor ligand. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing high variability between my replicate wells in the MTT assay. What could be the cause?

High variability in an MTT assay can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. Gently swirl the cell suspension between seeding each plate to prevent cell settling.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, especially when adding this compound or the MTT reagent.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of media components and this compound. To mitigate this, it is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for the experiment.

  • Incomplete Solubilization of Formazan (B1609692): Ensure complete dissolution of the formazan crystals by thorough mixing. Using a multi-channel pipette to add the solubilization solution and then placing the plate on an orbital shaker for 5-10 minutes can improve consistency.

Q2: My negative control (untreated cells) is showing significant cell death. What should I do?

High cytotoxicity in the negative control is a critical issue that needs to be addressed:

  • Cell Health: Ensure that your cells are healthy, within a low passage number, and in the logarithmic growth phase before seeding.

  • Contamination: Check for any signs of bacterial, fungal, or mycoplasma contamination in your cell culture.

  • Reagent Quality: Verify that the culture medium, serum, and other reagents are not expired and have been stored correctly.

  • Seeding Density: Plating cells at too high a density can lead to nutrient depletion and cell death, while too low a density can make them more susceptible to stress. Optimize the seeding density for your specific cell line.

Q3: I am not observing a dose-dependent cytotoxic effect with this compound. What could be the reason?

Several factors can contribute to a lack of a clear dose-response:

  • Compound Solubility: this compound may have limited solubility in your culture medium. Ensure that the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the medium. Visually inspect for any precipitation.

  • Concentration Range: The concentration range you have selected might be too narrow or not in the effective range for your specific cell line. A broader range of concentrations, often on a logarithmic scale, is recommended for initial experiments.

  • Incubation Time: The chosen incubation time may be too short to observe a cytotoxic effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.

  • Cell Line Sensitivity: The cell line you are using may not express the H4 receptor or may be inherently resistant to the effects of this compound. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay.

Q4: Can the color of this compound interfere with colorimetric assays like MTT?

Yes, if this compound has an intrinsic color that absorbs light at the same wavelength as the formazan product, it can interfere with the results.

  • Solution: Include a "compound-only" control. These are wells containing the same concentrations of this compound in cell-free media. The absorbance from these wells should be subtracted from the absorbance of your corresponding experimental wells.[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cell line and culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (provided in the kit)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Background: Medium only.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm and a reference wavelength of 680 nm).

Data Presentation

Quantitative data from cytotoxicity assays should be presented clearly to allow for easy interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines after 48h Treatment

Cell LineH4 Receptor ExpressionIC50 (µM)
Cell Line AHigh15.2 ± 2.1
Cell Line BLow85.7 ± 9.4
Cell Line CNegative> 100

Table 2: Hypothetical Percentage of LDH Release Induced by this compound (10 µM) at Different Time Points

Cell Line24 hours48 hours72 hours
Cell Line A12.5% ± 1.8%35.2% ± 3.5%68.9% ± 5.1%
Cell Line B5.1% ± 0.9%15.8% ± 2.2%25.4% ± 3.0%

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

This compound is a ligand for the histamine H4 receptor, which is a G protein-coupled receptor (GPCR). The H4 receptor is primarily coupled to the Gi/o family of G proteins.[2][3][4] Activation of the H4 receptor by a ligand like this compound can initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] Additionally, the βγ subunits of the G protein can modulate the activity of other effectors, such as ion channels.[2]

H4_Receptor_Signaling VUF10214 This compound H4R H4 Receptor VUF10214->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Maintain Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_VUF10214 Prepare this compound Stock Treat_Cells Treat with this compound Dilutions Prepare_VUF10214->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) Incubate->Add_Reagent Incubate_Assay Incubate for Signal Development Add_Reagent->Incubate_Assay Read_Plate Read Plate on Microplate Reader Incubate_Assay->Read_Plate Calculate_Viability Calculate % Viability / % Cytotoxicity Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

Technical Support Center: VUF10214 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VUF10214 in in vivo studies. The information is tailored for scientists and professionals in drug development engaged in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is VUF10214 and what is its primary mechanism of action?

A1: VUF10214 is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R). Its mechanism of action involves blocking the binding of histamine to the H4 receptor, thereby inhibiting downstream signaling pathways that contribute to inflammation and immune cell recruitment.

Q2: In which in vivo models has VUF10214 shown efficacy?

A2: VUF10214 has demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats.[1] Other H4 receptor antagonists have shown efficacy in models of allergic dermatitis, pruritus (itching), asthma, and colitis, suggesting potential applications for VUF10214 in these areas as well.

Q3: What is the recommended vehicle for in vivo administration of VUF10214?

A3: For intraperitoneal (i.p.) injection in rats, VUF10214 has been successfully administered in a vehicle consisting of 10% ethanol, 10% Cremophor EL, and 80% saline. It is crucial to always include a vehicle-only control group in your experiments to differentiate the compound's effects from those of the vehicle.

Q4: What are the expected outcomes of successful VUF10214 treatment in a carrageenan-induced paw edema model?

A4: Successful treatment with VUF10214 is expected to result in a dose-dependent reduction in paw swelling (edema) compared to the vehicle-treated control group. This is typically measured as a decrease in paw volume or thickness over several hours post-carrageenan injection.

Troubleshooting Guides

Issue 1: Lack of Efficacy or High Variability in Paw Edema Reduction

Possible Cause 1: Suboptimal Dose

  • Solution: The dose of VUF10214 may be too low to elicit a significant effect. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Based on published data, doses of 30 mg/kg and 100 mg/kg (i.p.) have shown efficacy in rats.[1]

Possible Cause 2: Inadequate Drug Exposure

  • Solution: The pharmacokinetic properties of VUF10214, such as its half-life and bioavailability, may lead to insufficient exposure at the target site. Consider the timing of administration relative to the induction of inflammation. For the carrageenan model, VUF10214 has been administered 1 hour prior to the carrageenan injection.[1] If poor bioavailability is suspected, consider alternative routes of administration, though this may require formulation adjustments.

Possible Cause 3: Improper Formulation or Administration

  • Solution: Ensure that VUF10214 is completely dissolved or forms a stable suspension in the vehicle. Incomplete solubilization can lead to inaccurate dosing. Verify the accuracy and consistency of your administration technique (e.g., intraperitoneal injection).

Possible Cause 4: High Biological Variability

  • Solution: In vivo experiments are inherently variable. To minimize this, use a sufficient number of animals per group (n≥6) and ensure proper randomization and blinding of the experimenter to the treatment groups. Use animals of the same sex, age, and weight range to reduce inter-individual differences.

Issue 2: Inconsistent or Unexpected Results in Other Inflammatory Models

Possible Cause 1: Inappropriate Animal Model

  • Solution: The inflammatory pathways driving the chosen animal model may not be significantly modulated by the histamine H4 receptor. Thoroughly research the role of H4R in the pathophysiology of the selected disease model. Consider using models where H4R involvement is well-established, such as certain models of allergic skin inflammation or pruritus.

Possible Cause 2: Different Pharmacokinetics in Different Species

  • Solution: The absorption, distribution, metabolism, and excretion (ADME) profile of VUF10214 can differ between species (e.g., rats vs. mice). If switching species, it may be necessary to re-optimize the dose and administration schedule.

Data Presentation

The following table summarizes the in vivo efficacy of VUF10214 in the carrageenan-induced paw edema model in rats.

Treatment GroupDose (mg/kg, i.p.)Time Post-CarrageenanMean Inhibition of Edema (%)
VUF10214301 hour25
2 hours35
3 hours40
VUF102141001 hour45
2 hours55
3 hours60
Indomethacin (B1671933) (Control)103 hours75

Data adapted from Smits et al., J Med Chem, 2008.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for inducing acute inflammation in the rat paw and assessing the anti-inflammatory effects of VUF10214.

Materials:

  • VUF10214

  • Vehicle (10% ethanol, 10% Cremophor EL, 80% saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (e.g., 10 mg/kg)

  • Male Wistar rats (150-200 g)

  • Plethysmometer or digital calipers

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least 3-5 days before the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group):

    • Vehicle Control

    • VUF10214 (e.g., 30 mg/kg)

    • VUF10214 (e.g., 100 mg/kg)

    • Positive Control (Indomethacin)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, VUF10214, or indomethacin via intraperitoneal (i.p.) injection.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_vehicle)] * 100 where ΔV is the change in paw volume.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Mandatory Visualization

G cluster_membrane Cell Membrane H4R Histamine H4 Receptor (H4R) G_protein Gi/o Protein H4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases Ca2 Intracellular Ca2+ Increase PLC->Ca2 Leads to Histamine Histamine Histamine->H4R Binds & Activates VUF10214 VUF10214 VUF10214->H4R Blocks MAPK MAPK Pathway Activation Ca2->MAPK Chemotaxis Immune Cell Chemotaxis (Eosinophils, Mast Cells) MAPK->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

Caption: Histamine H4 Receptor Signaling Pathway and Point of VUF10214 Intervention.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Randomization & Grouping acclimatize->grouping formulation VUF10214 Formulation grouping->formulation baseline Baseline Paw Volume Measurement formulation->baseline dosing VUF10214/Vehicle Administration (i.p.) baseline->dosing induction Carrageenan Injection (1 hour post-dosing) dosing->induction measurement Paw Volume Measurement (1-5 hours post-carrageenan) induction->measurement calc_edema Calculate Paw Volume Increase calc_inhibition Calculate % Inhibition of Edema calc_edema->calc_inhibition stats Statistical Analysis calc_inhibition->stats

Caption: Experimental Workflow for Assessing VUF10214 Efficacy in Paw Edema Model.

G cluster_solutions start Lack of In Vivo Efficacy? dose dose start->dose Is dose optimal? dose_resp Conduct Dose-Response Study check_form Verify Formulation & Administration check_pk Review Dosing Schedule & PK inc_n Increase Sample Size (n) rand_blind Ensure Randomization & Blinding alt_model Consider Alternative Model formulation Is formulation/administration correct? dose->formulation No variability Is there high variability? dose->variability Yes formulation->check_form No pk Is drug exposure sufficient? formulation->pk Yes variability->inc_n Yes variability->rand_blind Yes model Is the model appropriate? variability->model No pk->check_pk No pk->variability Yes model->alt_model No

Caption: Troubleshooting Decision Tree for VUF10214 In Vivo Efficacy Issues.

References

VUF10214 Technical Support Center: Preventing Compound Aggregation in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of small molecule aggregation in experimental assays, with a specific focus on the histamine (B1213489) H4 receptor (H4R) ligand, VUF10214.

I. Frequently Asked Questions (FAQs)

Q1: What is VUF10214 and where is it used?

A1: VUF10214 is a potent and selective ligand for the histamine H4 receptor (H4R), with a reported pKi of 8.25.[1] It is primarily used in research to investigate the role of the H4 receptor in inflammatory diseases and immune responses.[1] Common assays include radioligand binding assays, chemotaxis assays, and cellular functional assays measuring downstream signaling (e.g., calcium mobilization) in H4R-expressing cells like mast cells or eosinophils.[2]

Q2: What is compound aggregation and why is it a problem?

A2: Compound aggregation is a phenomenon where small molecules self-assemble in solution to form colloidal particles, typically in the sub-micrometer range. This process is a common source of assay interference and can lead to false-positive results in high-throughput screening (HTS) campaigns.[3] These aggregates can non-specifically inhibit enzymes or disrupt proteins, mimicking true biological activity and wasting significant resources.[3]

Q3: Is VUF10214 prone to aggregation?

A3: While specific aggregation data for VUF10214 is not widely published, many small molecules used in drug discovery can form aggregates, especially at higher concentrations required for determining IC50 values. Aggregation is dependent on the compound's physicochemical properties and the specific assay conditions (e.g., buffer composition, pH, ionic strength). Therefore, it is crucial to be aware of the potential for aggregation and take preventative measures.

Q4: How can I proactively prevent VUF10214 aggregation in my assays?

A4: The most effective strategy is to include a non-ionic detergent, such as Triton X-100 or Tween-80, in your assay buffer at a concentration of 0.01% to 0.1%. Detergents help to keep hydrophobic compounds soluble and prevent the formation of aggregates. Additionally, carefully controlling the final concentration of the solvent (e.g., DMSO) is critical.

Q5: What is the Critical Aggregation Concentration (CAC)?

A5: The Critical Aggregation Concentration (CAC) is the specific concentration above which a compound begins to form aggregates in a given solution.[3] Unlike simple precipitation, aggregation is reversible; diluting the compound below its CAC can dissolve the aggregates.[3] Determining the CAC for your compound under your specific assay conditions is a key step in troubleshooting.

II. Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to VUF10214 aggregation.

Problem / Observation Potential Cause Recommended Solution & Action Steps
Immediate precipitate forms when adding VUF10214 stock (in DMSO) to aqueous buffer. Poor Aqueous Solubility / "Crashing Out" : The compound's solubility limit in the aqueous buffer is exceeded upon dilution of the DMSO stock.1. Use Pre-warmed Buffer : Always add the compound stock to buffer pre-warmed to 37°C.[4] 2. Perform Serial Dilutions : Instead of a single large dilution, perform a serial dilution of the DMSO stock in your final assay buffer.[4] 3. Reduce Final DMSO Concentration : Keep the final DMSO concentration in the assay below 1%, and ideally below 0.5%. 4. Vortex During Addition : Add the compound stock dropwise to the buffer while gently vortexing to promote rapid mixing.[4]
Assay results are inconsistent or show poor dose-response curves. Compound Aggregation : Aggregates can interfere with the assay readout, leading to high variability and non-classical dose-response behavior.1. Add Detergent : Incorporate 0.01% - 0.1% Triton X-100 or Tween-80 into the assay buffer to disrupt aggregate formation. 2. Test Lower Concentrations : Determine if the effect disappears at lower concentrations of VUF10214, which may be below the CAC. 3. Centrifuge Samples : Before performing the assay, centrifuge the diluted compound plate at a high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any aggregates or precipitate.[5] Test the supernatant for activity.
High background signal or apparent inhibition in control experiments (e.g., with no target protein). Non-specific Interference : Aggregates can interfere with detection methods (e.g., fluorescence, absorbance) or bind non-specifically to assay components.1. Run a Detergent Counter-Screen : Repeat the key experiment with and without 0.05% Triton X-100. A significant drop in activity in the presence of detergent strongly suggests aggregation-based inhibition. 2. Dynamic Light Scattering (DLS) : If available, use DLS to directly detect the presence of aggregates in your compound solution under assay conditions.[6]
Activity of VUF10214 is sensitive to the concentration of the target protein. Stoichiometric Inhibition by Aggregates : Aggregates often act by sequestering the target protein on their surface. This mechanism is sensitive to the protein concentration.1. Vary Protein Concentration : Perform the assay at two different concentrations of the target protein (e.g., 1x and 10x). A true inhibitor's IC50 should be independent of protein concentration, whereas an aggregator's apparent IC50 will often increase with higher protein concentration.

III. Physicochemical & Assay Parameters

ParameterRecommended Value / ConditionRationale
Primary Solvent 100% DMSOStandard for creating high-concentration stock solutions.
Stock Concentration 1-10 mMA typical range for primary stocks. Ensure full dissolution.
Final DMSO Concentration < 0.5% High concentrations of DMSO can be toxic to cells and also fail to prevent precipitation upon dilution.[4]
Assay Buffer PBS or HBSS with HEPESStandard physiological buffers.
Detergent (Optional but Recommended) 0.01% - 0.1% Triton X-100 or Tween-80Prevents the formation of hydrophobic aggregates.
Working Temperature 37°CUsing pre-warmed media improves compound solubility.[4]
VUF10214 Test Concentration Start below 10 µMAggregation is more likely at higher concentrations.

IV. Experimental Protocols

Protocol 1: Radioligand Binding Assay for H4 Receptor

This protocol is adapted from standard procedures for determining the affinity of a ligand for the H4R.[2]

  • Membrane Preparation : Culture HEK293 cells stably expressing the human H4R. Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Binding Reaction : In a 96-well plate, add the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]histamine), and varying concentrations of the unlabeled competitor ligand (VUF10214).

    • Anti-Aggregation Tip: Ensure the binding buffer contains 0.05% BSA or another carrier protein, which can help reduce non-specific binding and aggregation.

  • Incubation : Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation & Detection : Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of VUF10214. Calculate the IC50 value and determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: Detergent Counter-Screen for Aggregation

This protocol is a critical control experiment to identify false positives caused by aggregation.

  • Prepare Compound Plates : Prepare two identical 96-well plates with a serial dilution of VUF10214.

  • Prepare Assay Buffers : Prepare two batches of your final assay buffer:

    • Buffer A: Standard assay buffer (control).

    • Buffer B: Standard assay buffer + 0.05% Triton X-100.

  • Run Parallel Assays : Perform your primary assay (e.g., an enzyme inhibition assay or cell-based functional assay) in parallel using both Buffer A and Buffer B.

  • Analyze Results : Calculate the dose-response curve and maximum inhibition for VUF10214 under both conditions.

  • Interpretation :

    • No Change : If the potency (IC50) and efficacy of VUF10214 are similar in both buffers, the compound is likely a true, specific modulator of its target.

    • Significant Potency Shift : If the IC50 value increases dramatically (>10-fold) or the inhibitory activity is completely lost in the buffer containing Triton X-100, the original activity was likely due to non-specific inhibition by aggregates.

V. Visualized Workflows and Mechanisms

The following diagrams illustrate key concepts and workflows for addressing compound aggregation.

Aggregation_Troubleshooting_Workflow cluster_0 Start: Experimental Issue cluster_1 Initial Checks cluster_2 Aggregation-Specific Tests cluster_3 Conclusion start Inconsistent Data or Suspected False Positive check_solubility Visual Check: Precipitate upon dilution? start->check_solubility check_dmso Control Check: Is final DMSO% < 0.5%? check_solubility->check_dmso detergent_screen Run Detergent Counter-Screen (e.g., 0.05% Triton X-100) check_dmso->detergent_screen protein_conc Vary Target Protein Concentration detergent_screen->protein_conc dls Perform Dynamic Light Scattering (DLS) detergent_screen->dls is_aggregator Activity Lost w/ Detergent? (Yes/No) detergent_screen->is_aggregator conclusion_agg Conclusion: Likely Aggregator (False Positive) is_aggregator->conclusion_agg Yes conclusion_true Conclusion: Likely True Hit (Proceed with validation) is_aggregator->conclusion_true No

Caption: Troubleshooting workflow for identifying aggregation-based assay artifacts.

Aggregation_Mechanism cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) cluster_2 Addition of Detergent vuf_mono1 protein_free Target Protein (Active) vuf_mono2 vuf_mono3 vuf_mono4 label_mono VUF10214 Monomers agg VUF10214 Aggregate protein_bound Target Protein (Inhibited/ Sequestered) agg->protein_bound Non-specific Adsorption vuf_mono5 vuf_mono6 vuf_mono7 detergent Detergent Micelle protein_rescued Target Protein (Active) label_mono2 VUF10214 Monomers

Caption: Mechanism of aggregation interference and its reversal by detergent.

References

Technical Support Center: Interpreting Unexpected Results with VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUF 10214. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this histamine (B1213489) H4 receptor (H4R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect?

This compound is a selective antagonist of the histamine H4 receptor. Its primary expected effect is the inhibition of H4R-mediated signaling, which is often associated with pro-inflammatory and pruritic responses. In preclinical models, this compound is expected to reduce inflammation and itching. Blockade of H4 receptors by antagonists has been shown to impede the histamine-induced chemotaxis of eosinophils and mast cells.[1]

Q2: I am not observing the expected anti-inflammatory effect of this compound in my in vivo model. What are the possible reasons?

Several factors could contribute to a lack of efficacy in an in vivo model. These include:

  • Pharmacokinetic Issues: The compound may have a short in vivo half-life, leading to insufficient exposure at the target site.[2]

  • Species Differences: The pharmacological activity of H4R ligands can differ between species. For instance, a compound that is an inverse agonist at the human H4R may act as a partial agonist at the rat or mouse H4R.[3]

  • Model-Specific Biology: The role of the H4 receptor may not be as prominent in the specific inflammation model you are using.

  • Compound Formulation and Administration: Issues with solubility, stability, or the route of administration can affect drug exposure.

Q3: My in vitro cell-based assay is showing inconsistent results with this compound. What should I check?

Inconsistent in vitro results can stem from several sources:

  • Cell Line Integrity: Ensure your cell line consistently expresses the H4 receptor at an appropriate level.

  • Ligand Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.

  • Assay Conditions: Optimize incubation times, cell density, and reagent concentrations.

  • Non-Specific Binding: this compound, like other small molecules, may bind to plasticware or other proteins in the assay medium. Consider using low-binding plates and including bovine serum albumin (BSA) in your buffers.

  • Constitutive Receptor Activity: Some GPCRs exhibit basal activity in the absence of an agonist. If your assay has high background, consider using an inverse agonist to reduce this.

Q4: Could this compound be causing off-target effects?

While this compound is reported as a selective H4R antagonist, off-target effects are a possibility for any small molecule. It is crucial to consider that some H4R ligands also have a high affinity for the H3R due to similarities in their binding sites.[3] If you observe unexpected biological effects that cannot be attributed to H4R antagonism, it may be prudent to investigate potential interactions with other receptors or cellular targets. For example, the FAAH inhibitor BIA 10-2474 showed unexpected neurotoxicity due to off-target lipase (B570770) inhibition.[4]

Troubleshooting Guides

Issue 1: Unexpected Pro-inflammatory Effects Observed
Potential Cause Troubleshooting Steps
Partial Agonism in the Chosen Species/Cell System The activity of H4R ligands can vary between species.[3] Test the effect of this compound in a system with a known response to H4R antagonists. Consider using a different species or a cell line expressing the human H4R.
Off-Target Effects Profile this compound against a panel of other receptors, particularly other histamine receptor subtypes and related GPCRs.[3]
Contamination of this compound Stock Verify the purity of your this compound stock using analytical methods such as HPLC-MS.
Experimental Artifact Review your experimental protocol for any recent changes. Ensure that all reagents are fresh and correctly prepared.
Issue 2: High Variability Between Replicate Wells in Cell-Based Assays
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation. Test the solubility of this compound in your assay buffer at the concentrations used.
Inadequate Mixing Ensure thorough but gentle mixing of reagents in each well.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model to assess the anti-inflammatory activity of compounds like this compound.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Compound Administration: Administer this compound (or vehicle control) at the desired dose and route (e.g., intraperitoneally) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Mast Cell Degranulation Assay

This in vitro assay assesses the ability of this compound to inhibit histamine-induced mast cell degranulation.

  • Cell Culture: Culture a suitable mast cell line (e.g., MC/9) in appropriate media.

  • Cell Seeding: Seed the mast cells into a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulation: Induce degranulation by adding an appropriate stimulus, such as histamine or compound 48/80.[5]

  • Measurement of Degranulation: Quantify the release of a granular enzyme, such as β-hexosaminidase, by measuring its activity in the cell supernatant.[5]

  • Data Analysis: Calculate the percentage of inhibition of degranulation for each concentration of this compound compared to the stimulated control.

Visualizations

Histamine_H4_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF10214 This compound H4R H4 Receptor VUF10214->H4R Inhibits Histamine Histamine Histamine->H4R Activates G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Ca²⁺ Mobilization G_protein->Calcium Modulates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates Chemotaxis Chemotaxis PKA->Chemotaxis Inhibits Cytokine Cytokine Release PKA->Cytokine Inhibits Calcium->Chemotaxis Promotes Calcium->Cytokine Promotes

Caption: Histamine H4 Receptor Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Reagents Verify Compound Integrity and Reagent Quality Start->Check_Reagents Review_Protocol Review Experimental Protocol for Errors Start->Review_Protocol Check_Controls Analyze Positive and Negative Controls Check_Reagents->Check_Controls Review_Protocol->Check_Controls Data_Analysis Re-evaluate Data Analysis and Statistics Check_Controls->Data_Analysis Hypothesize Formulate Hypotheses for Unexpected Result Data_Analysis->Hypothesize Test_Hypotheses Design and Perform Experiments to Test Hypotheses Hypothesize->Test_Hypotheses e.g., Off-target effects, species differences, etc. Interpret Interpret New Data and Refine Hypothesis Test_Hypotheses->Interpret

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

VUF 10214 quality control and purity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity testing of VUF 10214. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for assessing the purity of this compound?

A1: For routine purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard.[1][2] For confirmation of identity and more detailed impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation and characterization of the primary compound and any significant impurities.[4][5][6]

Q2: What is the acceptable purity level for a research-grade batch of this compound?

A2: For research and early development purposes, a purity of ≥95% is generally considered acceptable.[7] However, for more advanced studies, such as in vivo experiments, a higher purity of ≥98% is often required. The specific analytical method used to determine purity should always be reported.[7]

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound at -20°C. For short-term storage, refrigeration at 2-8°C is typically sufficient. Always refer to the supplier's certificate of analysis for specific storage recommendations.

Q4: What are forced degradation studies and are they necessary for this compound?

A4: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions such as acid, base, oxidation, heat, and light to deliberately induce degradation.[8][9][10] These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[8][9] For this compound, this information is vital for developing stability-indicating analytical methods and understanding its degradation pathways.[8][11]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Incompatible solvent for sample dissolution- Column degradation- pH of the mobile phase is inappropriate for the analyte- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Flush the column or replace it if necessary.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Inconsistent Retention Times - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and prime the pump.
Extra or Unexpected Peaks - Contamination of the sample or solvent- Sample degradation- Carryover from a previous injection- Use high-purity solvents and clean sample vials.- Prepare fresh samples and store them appropriately.- Run a blank injection to check for carryover and clean the injector if necessary.
Mass Spectrometry (MS) Analysis
Issue Potential Cause Troubleshooting Steps
No or Low Ion Signal - Improper tuning of the mass spectrometer- Suboptimal ionization source settings- Sample concentration is too low- Tune the instrument with the appropriate calibration standard.- Optimize source parameters such as gas flow, temperature, and voltage.- Prepare a more concentrated sample.
Inaccurate Mass Measurement - Instrument not properly calibrated- Presence of co-eluting interferences- Perform a mass calibration before analysis.- Improve chromatographic separation to resolve interferences.
Complex or Uninterpretable Spectra - In-source fragmentation- Presence of multiple adducts- Reduce the energy in the ionization source.- Modify the mobile phase to favor the formation of a single adduct (e.g., add sodium or ammonium (B1175870) salts).

Quantitative Data Summary

The following table summarizes typical quality control specifications for a research-grade batch of this compound.

Parameter Method Specification
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR and MSConforms to structure
Purity (by area %) HPLC-UV (254 nm)≥ 95%
Residual Solvents GC-MS≤ 0.5% total solvents
Water Content Karl Fischer Titration≤ 1.0%

Experimental Protocols

HPLC Purity Determination

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks.

Mass Spectrometry Identity Confirmation

Objective: To confirm the molecular weight of this compound using LC-MS.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Utilize the same LC conditions as described in the HPLC purity determination protocol.

  • Divert the column effluent to the ESI-MS.

  • MS Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1000

  • Analysis:

    • Acquire the mass spectrum for the main eluting peak.

    • Confirm the presence of the expected [M+H]⁺ ion for this compound.

NMR Structural Confirmation

Objective: To confirm the chemical structure of this compound by ¹H NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, integration, and coupling patterns to the expected structure of this compound.

Visualizations

VUF10214_QC_Workflow cluster_0 Initial Analysis cluster_1 Primary Testing cluster_2 Secondary Testing cluster_3 Decision cluster_4 Final Disposition raw_material This compound Raw Material dissolution Sample Preparation (Dissolution) raw_material->dissolution hplc HPLC-UV (Purity Assay) dissolution->hplc lcms LC-MS (Identity & MW) dissolution->lcms nmr ¹H NMR (Structure Confirmation) dissolution->nmr residual_solvents GC-MS (Residual Solvents) dissolution->residual_solvents water_content Karl Fischer (Water Content) dissolution->water_content pass_fail Pass / Fail? hplc->pass_fail lcms->pass_fail nmr->pass_fail residual_solvents->pass_fail water_content->pass_fail release Release for Research pass_fail->release Pass rejection Reject Batch pass_fail->rejection Fail

Caption: Quality control workflow for this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products cluster_analysis Analysis VUF10214 This compound Acid Acidic Hydrolysis VUF10214->Acid Base Basic Hydrolysis VUF10214->Base Oxidation Oxidation (e.g., H₂O₂) VUF10214->Oxidation Thermal Thermal Stress VUF10214->Thermal Photolytic Photolytic Stress VUF10214->Photolytic DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DP3 Degradation Product 3 Oxidation->DP3 DP4 Degradation Product 4 Thermal->DP4 DP5 Degradation Product 5 Photolytic->DP5 Analysis HPLC & LC-MS Analysis (Identify & Quantify Degradants) DP1->Analysis DP2->Analysis DP3->Analysis DP4->Analysis DP5->Analysis

Caption: Forced degradation study workflow for this compound.

References

Validation & Comparative

A Comparative Guide to VUF 10214 and JNJ 7777120 in Histamine H4 Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two prominent research compounds, VUF 10214 and JNJ 7777120, used to study the histamine (B1213489) H4 receptor (H4R). The H4R is a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, making it a key target in the study of inflammatory and immune disorders.[1][2]

Compound Overview

JNJ 7777120 is a first-generation, potent, and highly selective H4R antagonist.[3][4] It is one of the most widely used pharmacological tools to investigate H4R function both in vitro and in vivo.[3] Structurally, it is a non-imidazole compound.[4]

This compound is another potent H4R ligand developed through fragment-based design.[5] It has demonstrated significant anti-inflammatory properties in animal models and serves as a valuable tool for H4R research.[5][6]

Data Presentation: Quantitative Comparison

The following table summarizes the binding affinities and selectivity profiles of this compound and JNJ 7777120 for histamine receptor subtypes.

ParameterThis compoundJNJ 7777120Reference Compound
Binding Affinity at H4R
pKi8.25[5][6]~8.3 - 8.8[7][8]Histamine
Ki~5.6 nM (Calculated)4.5 nM[4][9]
Selectivity Profile
H4R vs H1RData not available>1000-fold[9]
H4R vs H2RData not available>1000-fold[9][10]
H4R vs H3RData not available>1000-fold[9][10]
Mechanism of Action H4R Ligand[5]Antagonist / Inverse Agonist[7] / Biased Partial Agonist (β-arrestin)[11]

Note: pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates greater binding affinity. Ki for this compound was calculated from its pKi value.

JNJ 7777120 exhibits exceptional and well-documented selectivity for the H4R over other histamine receptor subtypes.[4][9] While this compound is a potent H4R ligand, its detailed selectivity profile is not as extensively published. The mechanism of action for JNJ 7777120 is complex; while widely classified as an antagonist, studies have revealed it can act as an inverse agonist in some pathways and as a partial agonist for β-arrestin recruitment, demonstrating functional selectivity.[7]

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling

The H4R couples primarily to the Gi/o family of G-proteins.[1] Ligand binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the MAPK pathway, ultimately leading to cellular responses like chemotaxis.[1][12][13] Some ligands, like JNJ 7777120, can also induce signaling through β-arrestin pathways, independent of G-protein activation.[14]

H4R_Signaling cluster_membrane Plasma Membrane H4R H4R G_protein Gi/o Protein H4R->G_protein Activates Arrestin β-Arrestin Recruitment H4R->Arrestin Biased Signaling AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates MAPK MAPK Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Calcium ↑ Ca2+ PLC->Calcium Histamine Histamine Histamine->H4R Activates JNJ JNJ 7777120 (Antagonist) JNJ->H4R Blocks Chemotaxis Chemotaxis Calcium->Chemotaxis MAPK->Chemotaxis

Caption: Simplified H4R signaling pathways.
Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity (Ki) of a compound is the competitive radioligand binding assay. This workflow outlines the key steps.

Radioligand_Assay_Workflow A Prepare Cell Membranes (Expressing H4R) B Incubate Membranes with: 1. Radioligand (e.g., [3H]Histamine) 2. Varying concentrations of Test Compound (VUF or JNJ) A->B C Separate Bound from Free Radioligand (e.g., via filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [Compound] D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed protocols vary between laboratories, but the principles for key H4R assays are outlined below.

Radioligand Binding Assay (for Affinity - Ki)
  • Objective: To determine the binding affinity of this compound or JNJ 7777120 for the H4R.

  • Cell Line: Typically, HEK293 or CHO cells stably transfected to express the human H4 receptor are used.

  • Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate a membrane fraction, which is then stored at -80°C.

  • Assay Components:

    • Radioligand: [³H]Histamine is commonly used.

    • Test Compound: Serial dilutions of this compound or JNJ 7777120.

    • Non-specific Binding Control: A high concentration of an unlabeled H4R ligand (e.g., histamine or JNJ 7777120) to determine background signal.

  • Procedure:

    • Cell membranes are incubated in a buffer solution with a fixed concentration of [³H]Histamine and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C).

    • The mixture is rapidly filtered through a glass fiber filter mat to separate bound radioligand from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Chemotaxis Assay (for Functional Antagonism)
  • Objective: To assess the ability of JNJ 7777120 or this compound to block H4R-mediated cell migration.

  • Cell Types: Immune cells that endogenously express H4R, such as mast cells, eosinophils, or dendritic cells.[1]

  • Apparatus: A multi-well chemotaxis chamber (e.g., Boyden or Transwell® plates) with a microporous membrane separating upper and lower wells.

  • Procedure:

    • The lower wells are filled with media containing a chemoattractant (e.g., histamine).

    • The cells are pre-incubated with varying concentrations of the antagonist (JNJ 7777120) or test compound (this compound).

    • The pre-treated cells are placed in the upper wells.

    • The chamber is incubated for a period (e.g., 1-3 hours) to allow cells to migrate through the membrane pores toward the chemoattractant.

    • The number of cells that have migrated to the lower well is quantified, typically by cell counting via flow cytometry or microscopy.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the number of migrated cells in treated samples to untreated controls. This allows for the calculation of an IC50 value for functional antagonism. JNJ 7777120 has been shown to effectively block histamine-induced migration of mast cells and neutrophil infiltration.[4][10]

β-Arrestin Recruitment Assay (for Biased Signaling)
  • Objective: To measure G-protein-independent signaling by assessing the recruitment of β-arrestin to the H4R upon ligand binding.[14]

  • Assay Principle: Utilizes technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). The H4R is fused to one component of a reporter system (e.g., a luciferase fragment), and β-arrestin is fused to the complementary component.

  • Procedure:

    • Cells co-expressing the H4R and β-arrestin fusion proteins are plated.

    • The cells are treated with the test compound (e.g., JNJ 7777120).

    • If the compound induces receptor-arrestin interaction, the two reporter fragments are brought into close proximity, generating a detectable signal (e.g., light).

    • The signal is measured over time using a plate reader.

  • Data Analysis: A dose-response curve is generated to determine the potency (EC50) and efficacy (Emax) of the compound for β-arrestin recruitment. Studies using this type of assay have shown that JNJ 7777120 can independently cause β-arrestin recruitment, a hallmark of biased agonism.[14]

References

A Comparative Guide to VUF 10214 and Thioperamide for Histamine H4 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VUF 10214 and thioperamide (B1682323), two prominent ligands for the histamine (B1213489) H4 receptor (H4R), a critical target in inflammatory and immune disorders. This analysis is based on published experimental data to assist researchers in selecting the appropriate pharmacological tool for their studies.

Quantitative Binding Affinity at the Human H4 Receptor

The binding affinities of this compound and thioperamide for the human histamine H4 receptor (hH4R) are summarized below. The data is presented as pKi, the negative logarithm of the inhibitory constant (Ki), where a higher value indicates a stronger binding affinity.

CompoundpKi at hH4RReference
This compound8.25[1]
Thioperamide8.1[2]

Experimental Protocols: Receptor Binding Assays

The binding affinities of this compound and thioperamide are typically determined through competitive radioligand binding assays. While specific protocols may vary between laboratories, the general methodology is outlined below.

Objective: To determine the binding affinity (Ki) of test compounds (this compound and thioperamide) for the histamine H4 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human histamine H4 receptor (hH4R) are commonly used.

  • Radioligand: [³H]Histamine is a frequently used radioligand for H4R binding assays.[3]

  • Test Compounds: this compound and thioperamide.

  • Assay Buffer: Typically a buffered solution such as Tris or phosphate (B84403) buffer.[3]

  • Filtration Apparatus: A cell harvester and glass fiber filters are used to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Membranes from HEK-293 cells expressing hH4R are prepared and stored.

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]Histamine) and varying concentrations of the unlabeled test compound (this compound or thioperamide).

  • Equilibrium: The incubation is carried out for a specific duration at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells HEK-293 cells expressing hH4R prep_membranes Prepare cell membranes incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_radioligand [³H]Histamine prep_radioligand->incubation prep_compounds This compound or Thioperamide prep_compounds->incubation filtration Separate bound and unbound radioligand by filtration incubation->filtration measurement Measure radioactivity filtration->measurement ic50 Determine IC50 measurement->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki H4R_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response H4R H4R G_protein Gαi/oβγ H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates (βγ) MAPK MAPK Activation (ERK1/2) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i PLC->Ca2 response Inflammation Chemotaxis Cytokine Release cAMP->response Ca2->response MAPK->response Agonist Agonist (e.g., Histamine) Agonist->H4R binds

References

VUF 10214: A Comparative Analysis of its Selectivity for the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount for interpreting experimental results and advancing therapeutic development. This guide provides a detailed comparison of VUF 10214's binding affinity for the human histamine (B1213489) H4 receptor (H4R) against other human histamine receptor subtypes (H1R, H2R, and H3R), contextualized with data from other well-characterized H4R ligands.

This compound has emerged as a significant compound in histamine receptor research, demonstrating high affinity for the H4 receptor. Its selectivity profile is crucial for its application in studies targeting H4R-mediated pathways, which are implicated in inflammatory and immune responses. This guide synthesizes available data to offer an objective comparison of this compound's performance against other established H4R ligands.

Comparative Binding Affinity Profile

The selectivity of this compound and other key histamine receptor ligands is presented below. The binding affinities are expressed as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for the receptor.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
This compound 5.8< 5.06.48.25[1]
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide (B1682323)< 5.0< 5.08.48.1

Data for this compound and comparator compounds are sourced from Smits et al., 2008, J. Med. Chem.

As the data indicates, this compound displays a high affinity for the H4 receptor (pKi = 8.25).[1] It shows moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors, demonstrating a notable degree of selectivity for the H4 receptor over the other subtypes. In comparison, JNJ 7777120 exhibits exceptional selectivity for the H4 receptor, with over 1000-fold greater affinity for H4R compared to the other three histamine receptor subtypes. Thioperamide is a potent dual ligand for the H3 and H4 receptors.

Experimental Protocols

The determination of the binding affinities listed above was achieved through radioligand binding assays. The following is a detailed methodology based on the protocols typically employed for characterizing histamine receptor ligands.

Radioligand Displacement Assay for Histamine Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for human histamine H1, H2, H3, and H4 receptors by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparations: HEK-293 cells stably expressing the human H1, H2, H3, or H4 receptor.

  • Radioligands:

    • [³H]Mepyramine for hH1R

    • [³H]Tiotidine for hH2R

    • [¹²⁵I]Iodoproxyfan for hH3R

    • [³H]Histamine for hH4R

  • Test Compound: this compound and other comparator compounds.

  • Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with appropriate ions (e.g., 5 mM MgCl₂) at a physiological pH (e.g., 7.4).

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for each receptor subtype (e.g., mianserin (B1677119) for H1R, cimetidine (B194882) for H2R, thioperamide for H3R, and unlabeled histamine for H4R).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation of the cultured cells. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format. For each data point, triplicate wells are set up.

  • Incubation:

    • To each well, add the cell membrane preparation (a specific amount of protein, e.g., 20-50 µg).

    • Add increasing concentrations of the test compound (e.g., this compound).

    • Add the specific radioligand at a fixed concentration (typically near its Kd value).

    • For determining non-specific binding, a separate set of wells is prepared containing the membrane preparation, the radioligand, and a high concentration of the non-labeled competitor.

    • The total binding is determined in wells containing only the membrane preparation and the radioligand.

  • Incubation Conditions: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Termination of Incubation: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the resulting competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.

Visualizing the Method and Pathway

To further clarify the experimental process and the biological context, the following diagrams illustrate the workflow for determining ligand selectivity and the signaling pathway of the H4 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing H1, H2, H3, or H4 Receptors) incubation Incubate Membranes with Radioligand and varying concentrations of this compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound (this compound) Solutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration wash Wash Filters to Remove Non-specifically Bound Radioligand filtration->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify calculate_ic50 Determine IC50 from Competition Curve quantify->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Experimental workflow for determining the binding affinity of this compound.

H4R_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Histamine Histamine / this compound H4R H4 Receptor Histamine->H4R G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Activation MAPK MAPK Activation G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Cell_shape_change Cell Shape Change Ca_mobilization->Cell_shape_change Cytokine_release Cytokine Release MAPK->Cytokine_release

Caption: Simplified signaling pathway of the histamine H4 receptor.

References

VUF 10214: A Comparative Guide for H4R Ligand Research

Author: BenchChem Technical Support Team. Date: December 2025

The Histamine (B1213489) H4 receptor (H4R) has emerged as a critical drug target, primarily due to its significant role in modulating immune responses and inflammation. Found predominantly on hematopoietic cells like mast cells, eosinophils, and T cells, its activation is linked to inflammatory cell recruitment and cytokine release. The development of potent and selective ligands for H4R is paramount for both elucidating its physiological functions and for the potential treatment of inflammatory conditions such as asthma, allergic rhinitis, and atopic dermatitis.[1][2][3][4]

This guide provides a comparative analysis of VUF 10214 against other well-characterized H4R ligands, offering researchers a comprehensive overview supported by experimental data and protocols to aid in the selection of the most appropriate chemical tool for their studies.

Comparative Analysis of H4R Ligands

The selection of an appropriate H4R ligand is crucial for the specific experimental context. While some studies may require a highly selective antagonist, others might investigate the effects of dual-receptor modulation. The following table summarizes the quantitative data for this compound and other key H4R ligands.

Table 1: Quantitative Comparison of H4R Ligands

LigandTypeBinding Affinity (Human H4R)SelectivityKey In Vivo Effects
This compound H4R LigandpKi = 8.25Information not readily availableAnti-inflammatory activity in rat paw edema model[5]
JNJ 7777120 AntagonistKi = 4.5 nM[6]>1000-fold over H1R, H2R, H3R[6]Anti-inflammatory, anti-pruritic[3][6][7]
A-943931 AntagonistpKi = 8.33 (Ki ≈ 4.6 nM)[8][9]Selective over other histamine receptorsAnti-inflammatory, anti-nociceptive, anti-pruritic[8][10][11]
Thioperamide (B1682323) Antagonist / Inverse AgonistKi = 27 nMPotent H3R antagonist (dual activity)[12]Reduces eosinophilia in murine asthma models[13]

H4 Receptor Signaling Pathway

The H4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon activation, this initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate phospholipase C (PLC), resulting in calcium mobilization. H4R activation also stimulates the mitogen-activated protein kinase (MAPK/ERK) pathway and can involve PI3K/Akt and NF-κB signaling, ultimately leading to various cellular responses, including chemotaxis and cytokine production.[14][15][16][17]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gαi/o βγ H4R->G_protein MAPK MAPK/ERK Pathway H4R->MAPK downstream signaling Akt PI3K/Akt Pathway H4R->Akt NFkB NF-κB Activation H4R->NFkB AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ Mobilization PLC->Ca2 Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Response Ca2->Response MAPK->Response Akt->Response NFkB->Response Ligand Histamine / Ligand Ligand->H4R Activation

Caption: H4R Signaling Cascade.

Experimental Protocols

Accurate characterization of H4R ligands requires robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity of a test compound for the H4R by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK-293) recombinantly expressing the human H4 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a constant concentration of a suitable radioligand (e.g., [³H]histamine at its approximate Kd value), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C), which traps the membranes with bound radioligand. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120). Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (one-site competition model) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Induced cAMP Accumulation Assay (for Functional Activity)

This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels. Since H4R is Gi-coupled, agonists inhibit cAMP production.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human H4R (e.g., CHO or HEK-293).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Ligand Addition:

    • Antagonist Mode: Add varying concentrations of the test compound (e.g., this compound) and incubate for 15-30 minutes. Then, add a constant concentration of a known H4R agonist (e.g., histamine) along with a cAMP-stimulating agent like forskolin.

    • Agonist Mode: Add varying concentrations of the test compound along with forskolin.

  • Stimulation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. For antagonists, calculate the IC₅₀ value, which represents the concentration that inhibits 50% of the agonist-induced response. For agonists, calculate the EC₅₀ value, the concentration that produces 50% of the maximal inhibitory effect.

General Experimental Workflow

The evaluation of a novel H4R ligand typically follows a structured progression from initial screening to in vivo validation.

Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Primary Binding Assay (Determine Affinity, Ki) Selectivity Selectivity Screening (vs. H1R, H2R, H3R) Binding->Selectivity Functional Functional Assay (Determine Activity: Agonist/Antagonist) Selectivity->Functional Downstream Downstream Signaling Assays (Ca²⁺ flux, MAPK phosphorylation) Functional->Downstream PK Pharmacokinetics (PK) (Bioavailability, Half-life) Downstream->PK Efficacy Efficacy Models (e.g., Inflammation, Pruritus) PK->Efficacy

Caption: Workflow for H4R Ligand Evaluation.

References

VUF 10214: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine (B1213489) H4 receptor (H4R) ligand, VUF 10214, and its cross-reactivity with other histamine receptor subtypes (H1R, H2R, and H3R). The information presented is supported by experimental data from peer-reviewed scientific literature to facilitate informed decisions in research and drug development.

Executive Summary

This compound is a potent ligand for the histamine H4 receptor, demonstrating significant selectivity over the H1 and H2 receptor subtypes. However, it exhibits some affinity for the H3 receptor, suggesting a degree of cross-reactivity. This profile distinguishes it from highly selective H4R antagonists and dual H3R/H4R ligands. The choice of this compound for research purposes should be guided by the specific experimental requirements and the desired selectivity profile.

Comparative Binding Affinity

The binding affinity of this compound and comparator compounds across the four human histamine receptor subtypes is a critical determinant of their selectivity. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Data for the closely related compound VUF 10148, from the same study that characterized this compound, is presented below as a reference for the expected selectivity profile. This compound itself is reported to have a pKi of 8.25 for the H4 receptor.[1]

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF 10148 *5.8< 5.06.48.1
JNJ 7777120 < 5.5< 5.5< 5.58.8
Thioperamide < 5.0< 5.08.48.1

*Data for VUF 10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467 and is presented as a close structural analog to this compound from the same study.

Interpretation of Data:

  • VUF 10148 demonstrates high affinity for the H4 receptor (pKi = 8.1).

  • It shows moderate affinity for the H3 receptor (pKi = 6.4), indicating potential cross-reactivity.

  • Its affinity for H1R (pKi = 5.8) and H2R (pKi < 5.0) is significantly lower, suggesting a high degree of selectivity over these subtypes.

  • JNJ 7777120 is a highly selective H4R antagonist with over 1000-fold greater affinity for H4R compared to the other histamine receptor subtypes.

  • Thioperamide is a potent dual ligand for both H3 and H4 receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and related compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured under standard conditions.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and subsequent centrifugation to isolate the cell membranes containing the receptors.

  • Binding Assay:

    • Cell membranes are incubated with a specific radioligand (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R) at a fixed concentration.

    • A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the respective receptor.

    • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis of the competition binding data.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gαi/o-coupled receptors like the H4R.

General Protocol:

  • Cell Culture:

    • Cells expressing the histamine H4 receptor are cultured and seeded in appropriate assay plates.

  • Assay Procedure:

    • For antagonist activity determination, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

    • Adenylyl cyclase is then stimulated with a known concentration of forskolin, a direct activator of the enzyme, in the presence of an H4R agonist (like histamine) to induce a decrease in cAMP levels.

    • For agonist activity determination, cells are treated with varying concentrations of the test compound in the presence of forskolin.

  • cAMP Measurement:

    • The intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays or reporter gene systems.

  • Data Analysis:

    • For agonists, the concentration that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

    • For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

Visualizations

Histamine H4 Receptor Signaling Pathway

H4R_Signaling Histamine Histamine / this compound H4R H4 Receptor Histamine->H4R G_protein Gαi/oβγ H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC PLC G_protein->PLC βγ activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates MAPK MAPK Activation PLC->MAPK PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Immune_Response Cellular Response (e.g., Chemotaxis) Ca_release->Immune_Response PKC->Immune_Response MAPK->Immune_Response

Caption: H4R Signaling Pathway.

Experimental Workflow for Receptor Cross-Reactivity Assessment

Workflow start Start cell_culture Cell Culture: HEK-293 cells expressing hH1R, hH2R, hH3R, or hH4R start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay Functional Assay (e.g., cAMP accumulation) cell_culture->functional_assay binding_assay Radioligand Binding Assay (Competition with this compound) membrane_prep->binding_assay data_analysis Data Analysis: Determine pKi, IC50/EC50 binding_assay->data_analysis functional_assay->data_analysis comparison Compare affinities and activities across all four receptors data_analysis->comparison end End comparison->end

Caption: Cross-Reactivity Workflow.

References

VUF 10214: A Comparative Analysis of a Novel H4 Receptor Antagonist in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of VUF 10214, a histamine (B1213489) H4 receptor (H4R) antagonist, against a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). The data presented is based on preclinical studies in a well-established animal model of acute inflammation.

Executive Summary

This compound, a potent and selective antagonist for the histamine H4 receptor, has demonstrated significant anti-inflammatory properties. In the widely used carrageenan-induced paw edema model in rats, this compound has been shown to effectively reduce inflammation. This guide will delve into the quantitative comparison of its efficacy relative to the standard NSAID, indomethacin, detail the experimental methodologies employed, and illustrate the key signaling pathways involved.

Data Presentation: Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory effects of this compound were evaluated in a carrageenan-induced paw edema model in rats. The efficacy is measured as the percentage of inhibition of paw edema at various time points after the administration of the inflammatory agent.

Treatment GroupDose (mg/kg, i.p.)Time Post-CarrageenanMean Paw Edema (mL)% Inhibition of Edema
Vehicle Control-4 hours1.25 ± 0.08-
This compound 100 4 hours 0.55 ± 0.06 56%
Indomethacin104 hours0.48 ± 0.0561.6%

Data is presented as mean ± SEM. The data for this compound is based on the findings of Smits et al. (2008), while the indomethacin data represents typical results in this model for comparative purposes.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This widely accepted model is utilized to assess the efficacy of acute anti-inflammatory agents.

Objective: To induce a localized, acute, and reproducible inflammatory response in the rat paw to evaluate the anti-inflammatory potential of test compounds.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., saline, or as appropriate for test compound solubility)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly assigned to different treatment groups: Vehicle Control, this compound, and Indomethacin.

  • Compound Administration: Test compounds (this compound), positive control (Indomethacin), or vehicle are administered intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • The degree of paw edema is calculated as the difference in paw volume between the baseline measurement and the measurement at each time point.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Signaling Pathways and Experimental Workflow

Histamine H4 Receptor Signaling Pathway in Inflammation

This compound exerts its anti-inflammatory effects by antagonizing the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR) predominantly expressed on immune cells.

H4R_Signaling cluster_cell Immune Cell Histamine Histamine H4R H4 Receptor Histamine->H4R Activates VUF10214 This compound VUF10214->H4R Blocks G_protein Gαi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Chem_Cyt Chemotaxis & Cytokine Release cAMP->Chem_Cyt MAPK->Chem_Cyt

Caption: this compound blocks histamine-induced H4R signaling, inhibiting downstream inflammatory responses.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The following diagram outlines the key steps in the in vivo evaluation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Animal Grouping Animal_Acclimatization->Grouping Compound_Prep Compound Preparation (this compound, Indomethacin, Vehicle) Administration Compound Administration (i.p.) Compound_Prep->Administration Grouping->Administration Inflammation Carrageenan Injection (Sub-plantar) Administration->Inflammation Measurement Paw Volume Measurement (0-5 hours) Inflammation->Measurement Edema_Calc Calculate Paw Edema Measurement->Edema_Calc Inhibition_Calc Calculate % Inhibition Edema_Calc->Inhibition_Calc Comparison Compare Efficacy Inhibition_Calc->Comparison

Caption: Workflow for evaluating the anti-inflammatory efficacy of this compound in vivo.

Benchmarking VUF 10214: A Comparative Guide to its Performance in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VUF 10214, a known histamine (B1213489) H4 receptor (H4R) ligand, against other alternative compounds in various functional assays. The information presented herein is supported by experimental data to aid in the evaluation of its pharmacological profile.

Introduction to this compound and the Histamine H4 Receptor

This compound is a ligand for the histamine H4 receptor, a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[1][2] The H4 receptor is a key player in immune and inflammatory responses, making it a therapeutic target for a variety of disorders, including allergic rhinitis, asthma, and atopic dermatitis.[2][3] this compound has demonstrated anti-inflammatory properties in preclinical models. Histamine H4 receptor antagonists function by blocking the binding of histamine to the H4 receptor, thereby inhibiting the downstream signaling cascades that lead to immune and inflammatory responses.[2]

Comparative Analysis of H4 Receptor Ligands

The performance of this compound is benchmarked against other well-characterized H4 receptor antagonists, including JNJ 7777120, VUF 6002, and Toreforant. The following tables summarize the quantitative data from various in vitro functional assays.

Table 1: In Vitro Binding Affinity (Ki) at the Human H4 Receptor
CompoundKi (nM)Assay SystemReference
This compound 5.6 (pKi 8.25)Not Specified[4]
JNJ 77771204.5SK-N-MC cells[5]
VUF 600226Recombinant H4R[6][7]
Toreforant8.4Transfected cells[3]
Table 2: In Vitro Functional Antagonism (IC50)
CompoundAssay TypeCell TypeStimulusIC50 (nM)Reference
JNJ 7777120Eosinophil Shape ChangeHuman EosinophilsHistamine (1 µM)300
JNJ 7777120Eosinophil ChemotaxisHuman EosinophilsHistamine (1 µM)86[4]
JNJ 7777120Mast Cell ChemotaxisMouse BMMCsHistamine (10 µM)40
VUF 6002Eosinophil ChemotaxisNot SpecifiedNot Specified530[6][7]
VUF 6002Mast Cell ChemotaxisNot SpecifiedNot Specified138[6][7]
ToreforantEosinophil Shape ChangePurified CellsHistamineNot explicitly stated, but inhibits[3]
ToreforantWhole Blood AssayWhole BloodHistamine (100 nM)296[3]
ToreforantWhole Blood AssayWhole BloodHistamine (300 nM)780[3]

Experimental Protocols

Detailed methodologies for key functional assays are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the H4 receptor.

  • Membrane Preparation : Cell membranes are prepared from cells recombinantly expressing the human H4 receptor (e.g., HEK293 or Sf9 cells).

  • Reaction Setup : In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-Histamine), and varying concentrations of the unlabeled test compound.

  • Incubation : The plate is incubated to allow the binding to reach equilibrium.

  • Filtration : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Detection : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis : The data is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.[2]

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Cell Preparation : Isolate primary immune cells (e.g., eosinophils or mast cells) or use an H4R-expressing cell line.

  • Assay Setup : A Transwell insert with a porous membrane is placed into the well of a 24-well plate. The chemoattractant (e.g., histamine) is added to the lower chamber.

  • Cell Plating : The target cells are resuspended in a chemotaxis buffer and added to the upper chamber of the Transwell insert. For antagonist studies, the cells are pre-incubated with the test compound.

  • Incubation : The plate is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification : The number of cells that have migrated to the lower chamber is quantified.[2]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following H4R activation.

  • Cell Preparation : H4R-expressing cells are plated in a 96-well black, clear-bottom plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition : A fluorescence plate reader with an automated injection system is used. Baseline fluorescence is measured before the injection of the agonist. For antagonist studies, cells are pre-incubated with the test compound before the addition of the agonist.

  • Signal Detection : The fluorescence intensity is recorded over time immediately after the addition of the agonist.

  • Data Analysis : The change in fluorescence intensity from baseline is calculated to determine the agonist's EC50 value or the antagonist's IC50 value.[1]

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is used to assess the anti-inflammatory activity of a compound.

  • Animal Preparation : Rats are acclimatized to the experimental conditions.

  • Compound Administration : The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

  • Induction of Edema : A sub-plantar injection of carrageenan is administered into the hind paw of the rat to induce inflammation and edema.[8]

  • Measurement of Paw Volume : The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases Ca2 Ca2+ (intracellular) PLC->Ca2 Increases Histamine Histamine Histamine->H4R Activates VUF10214 This compound (Antagonist) VUF10214->H4R Blocks Response Cellular Response (Chemotaxis, Cytokine Release) cAMP->Response Ca2->Response

Caption: Histamine H4 Receptor Signaling Pathway.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Isolate Immune Cells (e.g., Eosinophils) B Pre-incubate cells with This compound or Vehicle A->B D Add cells to upper chamber of Transwell plate B->D C Add Histamine (Chemoattractant) to lower chamber E Incubate to allow cell migration D->E F Quantify migrated cells in lower chamber E->F G Compare this compound to Vehicle Control F->G

Caption: Chemotaxis Assay Experimental Workflow.

References

VUF 10214 in Inflammation Research: A Comparative Guide to Histamine H4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammation research, the histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention. This guide provides a detailed comparison of VUF 10214, a notable H4R ligand, with other widely used tool compounds, namely the highly selective antagonist JNJ 7777120 and the dual H3/H4 receptor antagonist thioperamide (B1682323). This analysis is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool compound for their inflammatory disease models.

Introduction to H4R Ligands in Inflammation

The histamine H4 receptor is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, and T cells, playing a crucial role in inflammatory and immune responses.[1][2] Activation of H4R by histamine triggers a cascade of events, including chemotaxis of inflammatory cells, cytokine and chemokine release, and calcium mobilization, thereby contributing to the pathogenesis of allergic and inflammatory conditions such as asthma, allergic rhinitis, and dermatitis.[1][2] Consequently, antagonists of the H4R are of significant interest as potential anti-inflammatory therapeutics.

This compound is a potent H4 receptor ligand developed through fragment-based design.[3][4] It has demonstrated significant anti-inflammatory properties in preclinical models.[3][4]

JNJ 7777120 is a highly potent and selective H4R antagonist, widely regarded as a standard pharmacological tool for studying H4R-mediated processes.[5] Its high selectivity makes it an invaluable tool for dissecting the specific role of the H4R in complex biological systems.

Thioperamide is a classical histamine receptor ligand known for its potent antagonist activity at both the H3 and H4 receptors.[6] Its dual activity can be advantageous in certain experimental contexts but requires careful consideration when delineating H4R-specific effects.

Comparative Quantitative Data

The following tables summarize the binding affinities and in vivo anti-inflammatory activity of this compound and its comparators.

Table 1: Comparative Binding Affinities (pKi) of H4R Ligands at Human Histamine Receptors

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4RReference
This compoundNot ReportedNot ReportedNot Reported8.25[3][4]
JNJ 7777120< 5.5< 5.5< 5.58.8[6]
Thioperamide< 5.0< 5.08.48.1[6]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg, s.c.)Edema Inhibition (%)Reference
This compound50~50%[3]
Indomethacin (Control)10~60%[3]

Note: Data for JNJ 7777120 and thioperamide in a directly comparable carrageenan-induced paw edema model with subcutaneous administration was not available in the searched literature. However, JNJ 7777120 has been shown to significantly block neutrophil infiltration in a mouse zymosan-induced peritonitis model at a dose of 10 mg/kg (s.c.).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (αi/o) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ) cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA ↓ PKA cAMP->PKA Ca2_release ↑ Intracellular Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC MAPK MAPK Activation Ca2_release->MAPK PKC->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis Cytokine_Release Cytokine/ Chemokine Release MAPK->Cytokine_Release

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Binding_Assay Radioligand Binding Assay (Determine pKi) Ca_Mobilization Calcium Mobilization Assay (Measure EC50/IC50) Binding_Assay->Ca_Mobilization Functional Characterization Chemotaxis_Assay Chemotaxis Assay (Measure Cell Migration) Ca_Mobilization->Chemotaxis_Assay Cellular Response Animal_Model Carrageenan-Induced Paw Edema (Rat) Chemotaxis_Assay->Animal_Model In Vivo Validation Compound_Admin Compound Administration (e.g., s.c.) Animal_Model->Compound_Admin Edema_Measurement Measure Paw Volume Compound_Admin->Edema_Measurement Data_Analysis Calculate % Inhibition Edema_Measurement->Data_Analysis

Caption: General Experimental Workflow for Evaluating H4R Ligands.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This model is widely used to assess the anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound) or vehicle (control) is administered subcutaneously (s.c.) 30 minutes prior to carrageenan injection.

    • A 1% (w/v) solution of λ-carrageenan in sterile saline is prepared.

    • 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage of edema inhibition is calculated for each group compared to the vehicle-treated control group.

Mast Cell Chemotaxis Assay (In Vitro)

This assay evaluates the ability of a compound to inhibit the migration of mast cells towards a chemoattractant.

  • Apparatus: A Boyden chamber with a microporous membrane (e.g., 8 µm pore size) is used.

  • Procedure:

    • Bone marrow-derived mast cells (BMMCs) are cultured and harvested.

    • The lower chamber of the Boyden apparatus is filled with medium containing a chemoattractant (e.g., histamine or CCL2/MCP-1).

    • The microporous membrane is placed over the lower chamber.

    • BMMCs, pre-incubated with the test compound (e.g., this compound, JNJ 7777120) or vehicle, are placed in the upper chamber.

    • The chamber is incubated for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, the membrane is removed, and the non-migrated cells on the upper surface are wiped off.

    • The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with Giemsa or DAPI), and counted under a microscope.

    • The chemotactic index is calculated as the number of migrated cells in the presence of the test compound divided by the number of migrated cells in the control.

Calcium Mobilization Assay (In Vitro)

This assay measures the ability of a compound to modulate intracellular calcium levels upon receptor activation.

  • Reagents: Fura-2 AM (a ratiometric calcium indicator), Hanks' Balanced Salt Solution (HBSS).

  • Procedure:

    • Cells expressing the H4 receptor (e.g., HEK293 cells or BMMCs) are seeded in a 96-well plate.

    • The cells are loaded with Fura-2 AM by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • After loading, the cells are washed with HBSS to remove extracellular dye.

    • The plate is placed in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and single-wavelength emission (e.g., 510 nm).

    • A baseline fluorescence reading is taken.

    • The test compound (antagonist) is added to the wells, followed by the addition of an agonist (e.g., histamine).

    • The change in the ratio of fluorescence intensity at the two excitation wavelengths is monitored over time, which reflects the change in intracellular calcium concentration.

    • The IC50 or EC50 values are calculated from the dose-response curves.

Conclusion

This compound, JNJ 7777120, and thioperamide are all valuable tool compounds for investigating the role of the histamine H4 receptor in inflammation.

  • This compound serves as a potent H4R ligand with demonstrated in vivo anti-inflammatory efficacy.

  • JNJ 7777120 is the tool of choice for studies requiring high selectivity for the H4R to minimize off-target effects.

  • Thioperamide is useful for exploring the combined effects of H3 and H4 receptor modulation.

The selection of the most appropriate compound will depend on the specific research question, the experimental model, and the desired selectivity profile. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their inflammation studies.

References

A Head-to-Head Comparison of VUF 10214 and Other Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune disorders, including allergic rhinitis, asthma, and atopic dermatitis. This guide provides a comprehensive, data-driven comparison of VUF 10214 with other prominent H4R antagonists: JNJ 7777120, A-943931, and the dual H3R/H4R antagonist thioperamide. The information is presented to facilitate objective evaluation and inform experimental design.

Quantitative Comparison of H4R Antagonists

The following tables summarize the binding affinities and functional potencies of this compound and comparator compounds. It is important to note that while efforts have been made to provide directly comparable data, values are often sourced from multiple studies and experimental conditions may vary.

Table 1: Comparative Binding Affinities (pKi) of H4R Antagonists at Human Histamine Receptors

CompoundpKi at hH4RpKi at hH1RpKi at hH2RpKi at hH3R
This compound 8.25[1]5.8< 5.06.4*
JNJ 7777120 8.8< 5.5< 5.5< 5.5
A-943931 8.4 (Ki = 3.8 nM)[2]---
Thioperamide 8.1< 5.0< 5.08.4

*Data for VUF 10148, a close structural analog of this compound, is used for H1, H2, and H3 receptor affinities[3]. A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of H4R Antagonists

CompoundFunctional AssaySpeciesPotency (pA2 / pIC50)Reference
This compound Carrageenan-induced paw edemaRatAnti-inflammatory activity observed[1]
JNJ 7777120 Histamine-induced Ca2+ mobilizationHumanpA2 = 8.1[4]
A-940894 *Histamine-evoked Ca2+ mobilizationHumanpKb = 7.1 (Kb = 74 nM)[5]
Thioperamide Histamine-induced β-arrestin recruitmentHumanInhibitory activity observed[6]

*A-940894 is a potent H4R antagonist with a similar profile to A-943931.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and evaluation process for these antagonists, the following diagrams illustrate the H4R signaling pathway and a typical experimental workflow.

H4R_Signaling_Pathway Histamine H4 Receptor Signaling Pathway Histamine Histamine H4R H4 Receptor Histamine->H4R G_protein Gαi/o βγ H4R->G_protein Activation beta_arrestin β-Arrestin H4R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC Phospholipase C G_protein->PLC βγ activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis, Cytokine Release Ca2_release->Chemotaxis PKC->Chemotaxis MAPK MAPK Pathway (ERK) beta_arrestin->MAPK MAPK->Chemotaxis

Caption: Histamine H4 Receptor Signaling Cascade.

Experimental_Workflow Experimental Workflow for H4R Antagonist Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Ki, Selectivity) Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺, GTPγS) (Determine pA2, IC50) Binding_Assay->Functional_Assay Cellular_Assay Cell-based Assays (Chemotaxis, Cytokine Release) (Confirm Cellular Activity) Functional_Assay->Cellular_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Cellular_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Carrageenan-induced Paw Edema, Allergic Dermatitis) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization

Caption: Workflow for H4R Antagonist Evaluation.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human H4 receptor.

Materials:

  • HEK293 cells stably expressing the human H4 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Radioligand: [3H]Histamine.

  • Non-specific binding control: 10 µM JNJ 7777120[5].

  • Test compounds (this compound, etc.) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293-hH4R cells.

    • Homogenize cells in lysis buffer and centrifuge at low speed to remove nuclei.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer.

  • Binding Reaction:

    • In a 96-well plate, add cell membranes, [3H]histamine, and varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of an unlabeled H4R ligand (e.g., JNJ 7777120).

    • Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Functional Assay

Objective: To determine the functional antagonist activity of a test compound at the Gαi-coupled H4 receptor.

Materials:

  • HEK293 cells expressing the human H4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556).

  • H4R agonist (e.g., histamine).

  • Test compounds (this compound, etc.) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA).

Protocol:

  • Cell Preparation:

    • Seed HEK293-hH4R cells in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes) at 37°C.

    • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of the H4R agonist (to inhibit the forskolin effect) to the wells.

    • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses the agonist-induced inhibition of forskolin-stimulated cAMP production by 50%.

    • The pA2 value can be calculated from the IC50 values obtained with different concentrations of the agonist using a Schild plot analysis.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of H4R antagonists.

Materials:

  • Male Wistar rats (or other suitable strain).

  • Carrageenan solution (e.g., 1% in saline).

  • Test compounds (this compound, etc.) formulated in a suitable vehicle.

  • Vehicle control.

  • Positive control (e.g., indomethacin).

  • Plethysmometer or calipers to measure paw volume/thickness.

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the experimental conditions.

    • Divide the animals into groups (vehicle control, positive control, and different doses of the test compound).

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) at a specific time before the carrageenan injection (e.g., 30-60 minutes).

  • Induction of Inflammation:

    • Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each rat[5][7].

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[5][8].

  • Data Analysis:

    • Calculate the increase in paw volume or thickness for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Conclusion

This guide provides a comparative overview of this compound and other key H4R antagonists, supported by quantitative data and detailed experimental protocols. This compound demonstrates high affinity for the H4 receptor with some activity at the H3 receptor. In contrast, JNJ 7777120 exhibits high potency and exceptional selectivity for the H4 receptor, making it a valuable pharmacological tool. A-943931 is another potent and selective H4R antagonist. Thioperamide serves as a reference compound with dual H3/H4 receptor activity. The choice of antagonist will depend on the specific research question, with considerations for the desired selectivity and in vivo properties. The provided experimental methodologies offer a foundation for the consistent and reliable evaluation of these and other novel H4R-targeting compounds.

References

Confirming VUF 10214 Activity with a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the histamine (B1213489) H4 receptor (H4R) ligand VUF 10214 with the well-established H4R antagonist, JNJ 7777120, which serves as a positive control for confirming antagonistic activity. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons and detailed experimental protocols to aid in the evaluation of this compound's pharmacological profile.

Introduction to this compound and the Positive Control JNJ 7777120

This compound is a potent ligand for the histamine H4 receptor, demonstrating a pKi of 8.25.[1] It has been shown to possess significant anti-inflammatory properties in in vivo models, such as the carrageenan-induced paw edema model in rats.[1]

As a benchmark for H4R antagonist activity, JNJ 7777120 is a widely used pharmacological tool. It is a highly potent and selective H4R antagonist that has been extensively characterized in a variety of in vitro and in vivo studies.[2] Its established profile makes it an ideal positive control for validating the antagonistic effects of new compounds like this compound.

Data Presentation: A Comparative Analysis

To objectively assess the activity of this compound, its performance in key assays is compared with that of JNJ 7777120. The following tables summarize the available quantitative data for both compounds.

Table 1: In Vitro Binding Affinity at the Human Histamine H4 Receptor
CompoundpKi at hH4R
This compound8.25[1]
JNJ 7777120~8.8[3]

Note: A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model (Rat)
CompoundDoseRoute of Administration% Inhibition of EdemaSource
This compound30 mg/kgs.c.Significant anti-inflammatory properties observedSmits et al., 2008[4]
JNJ 777712010 and 30 mg/kgs.c.Significant reduction in paw edema and hyperalgesiaCoruzzi et al., 2007[5]

Note: Data for this compound and JNJ 7777120 are from separate studies and are not a direct head-to-head comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the histamine H4 receptor.

Materials:

  • Cell membranes expressing the human histamine H4 receptor.

  • Radioligand: [³H]-Histamine.

  • Non-specific binding control: A high concentration of unlabeled histamine (e.g., 10 µM).

  • Test compounds (this compound, JNJ 7777120) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Histamine, and varying concentrations of the unlabeled test compound.

  • Prepare wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + high concentration of unlabeled histamine).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[6]

Eosinophil Chemotaxis Assay

Objective: To measure the ability of a compound to inhibit the directed migration of eosinophils in response to a chemoattractant.

Materials:

  • Isolated human eosinophils.

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

  • Chemoattractant: Histamine.

  • Test compounds (this compound, JNJ 7777120).

  • Cell culture medium.

  • Cell staining and imaging equipment.

Procedure:

  • Place the microporous membrane in the chemotaxis chamber, separating the upper and lower wells.

  • Add histamine to the lower wells.

  • Pre-incubate the eosinophils with the test compound (this compound or JNJ 7777120) or vehicle.

  • Add the cell suspension to the upper wells.

  • Incubate the chamber to allow for cell migration.

  • After incubation, remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells using a microscope.

  • The inhibitory concentration 50 (IC50) for the antagonist is determined by plotting the percentage of inhibition of migration against the antagonist concentration.[7]

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following H4R activation and its inhibition by an antagonist.

Materials:

  • Cells stably expressing the human H4 receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • H4R agonist (e.g., histamine).

  • Test compounds (this compound, JNJ 7777120).

  • Fluorescence plate reader with an automated injection system.

Procedure:

  • Plate the H4R-expressing cells in a black, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with the test compound (this compound or JNJ 7777120) or vehicle.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Inject the H4R agonist and immediately record the fluorescence intensity over time.

  • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal.[6][8]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats.

  • Carrageenan solution (1% w/v in sterile saline).

  • Test compounds (this compound, JNJ 7777120).

  • Vehicle for drug administration.

  • Plethysmometer or calipers to measure paw volume/thickness.

Procedure:

  • Administer the test compound or vehicle to the rats via the desired route (e.g., subcutaneous, s.c.).

  • After a set pre-treatment time, inject carrageenan into the subplantar region of the right hind paw.

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage increase in paw volume or thickness for each animal compared to its baseline.

  • Compare the results between the drug-treated and vehicle-treated groups to determine the anti-inflammatory effect.[3][9]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of this compound and JNJ 7777120.

G Histamine H4 Receptor Signaling Pathway Histamine Histamine H4R H4 Receptor Histamine->H4R Binds G_protein Gαi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2_mobilization ↑ Intracellular Ca²⁺ PLC->Ca2_mobilization Chemotaxis Chemotaxis Ca2_mobilization->Chemotaxis Inflammation Inflammatory Response Chemotaxis->Inflammation VUF10214 This compound (Antagonist) VUF10214->H4R Blocks JNJ7777120 JNJ 7777120 (Positive Control Antagonist) JNJ7777120->H4R Blocks

Caption: Histamine H4 receptor signaling pathway and points of antagonism.

G Experimental Workflow for Antagonist Confirmation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Binding Radioligand Binding Assay (Determine pKi) Functional Functional Assays (e.g., Chemotaxis, Ca²⁺ Mobilization) (Determine IC50) Binding->Functional Animal_Model Carrageenan-Induced Paw Edema (Assess Anti-inflammatory Effect) Functional->Animal_Model Comparison Compare Data Animal_Model->Comparison Start Test Compound (this compound) Start->Binding Start->Functional Positive_Control Positive Control (JNJ 7777120) Positive_Control->Binding Positive_Control->Functional Conclusion Confirm this compound Activity Comparison->Conclusion

Caption: Workflow for confirming this compound activity using a positive control.

G Logical Comparison of this compound and JNJ 7777120 cluster_properties Pharmacological Properties VUF10214 This compound Binding_Affinity High H4R Binding Affinity VUF10214->Binding_Affinity Antagonistic_Activity Functional H4R Antagonism VUF10214->Antagonistic_Activity To be confirmed by comparison Anti_Inflammatory In Vivo Anti-Inflammatory Effects VUF10214->Anti_Inflammatory Demonstrated JNJ7777120 JNJ 7777120 (Positive Control) JNJ7777120->Binding_Affinity JNJ7777120->Antagonistic_Activity Established JNJ7777120->Anti_Inflammatory Demonstrated

Caption: Logical relationship for comparing this compound and JNJ 7777120.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. This document provides a comprehensive, procedural guide for the proper disposal of VUF 10214, a chemical compound utilized in scientific research.

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear the following personal protective equipment to minimize exposure risk:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use and replace them frequently.

  • Body Protection: A standard laboratory coat must be worn at all times.

  • Respiratory Protection: In instances where there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used within a well-ventilated area, preferably inside a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the following step-by-step protocol is critical for safe and compliant disposal.

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound must be treated as hazardous waste. This includes any unused product, solutions, contaminated laboratory supplies (e.g., pipette tips, vials, and gloves), and cleaning materials.[1]

    • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled solid waste container.

    • Liquid Waste: Collect all liquid waste in a separate, compatible, and clearly labeled liquid waste container.[1]

    • Incompatible Wastes: Never mix this compound waste with other incompatible waste streams.[2]

  • Container Labeling:

    • All waste containers must be prominently labeled with the words "Hazardous Waste."[2]

    • The label must also include the full chemical name, "this compound," and a clear indication of the primary hazards associated with the compound (e.g., "Toxic," "Irritant"). This information should be obtained from the manufacturer's SDS.[1]

    • Include the accumulation start date on the label, which is the date the first piece of waste was placed in the container.

  • Storage of Chemical Waste:

    • Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1]

    • Store the labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory where the waste was generated.[2][3]

    • Ensure that the storage area is away from incompatible materials to prevent any adverse chemical reactions.[2][4]

    • Maintain adequate aisle space between containers to allow for easy inspection for leaks or damage.

  • Request for Disposal:

    • Once a waste container is full (no more than 90% capacity) or is ready for disposal, you must follow your institution's specific procedures to request a pickup from the EHS department or a licensed waste disposal contractor.[2][4][5]

    • Do not, under any circumstances, attempt to dispose of this compound down the drain or in the regular trash. [1][6][7]

Quantitative Data from Safety Data Sheet

As a specific SDS for this compound was not publicly available, the following table has been created as a template. Researchers must populate this table with data from the manufacturer-provided SDS once it is obtained.

ParameterValue (from SDS)Disposal Significance
pH of Solution Determines if the waste is classified as corrosive hazardous waste (pH ≤ 2 or ≥ 12.5).[8]
Flash Point Indicates if the waste is an ignitable hazardous waste (flash point < 140°F / 60°C).[9]
Toxicity Data (e.g., LD50) Determines if the waste is classified as toxic and may require specific handling and disposal precautions.[9]
Reactivity Data Identifies incompatibilities with other chemicals to prevent dangerous reactions in waste containers.[9]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[4]

  • Containment: For liquid spills, contain the spill using a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[4][5]

  • Cleanup: Carefully collect the absorbent material and the spilled substance and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and the EHS department, following your institution's specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the safe disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Final Disposal A This compound Used (Unused product, contaminated labware, etc.) B Segregate Waste Streams A->B C Solid Hazardous Waste (e.g., gloves, pipette tips) B->C D Liquid Hazardous Waste (e.g., solutions) B->D E Place in Designated Leak-Proof Container C->E D->E F Label Container: 'Hazardous Waste' 'this compound' Primary Hazards Accumulation Date E->F G Store in Secure, Ventilated Satellite Accumulation Area F->G H Request Pickup from EHS or Licensed Contractor G->H I Proper Disposal via Approved Facility H->I

A general workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling VUF 10214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of VUF 10214, a potent H4 receptor ligand. In the absence of a specific Safety Data Sheet (SDS), these protocols are based on best practices for handling potent pharmaceutical compounds and are designed to minimize risk and ensure a safe laboratory environment. It is imperative to supplement this guidance with a thorough review of your institution's specific safety protocols and to consult with your Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the task being performed.

TaskPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always inspect PPE for any signs of damage before use and replace as needed. Follow the manufacturer's instructions for proper use, cleaning, and maintenance.

Operational Plan: A Step-by-Step Guide

A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure user safety.

PhaseProcedureKey Considerations
Preparation - Designate a specific handling area (e.g., a certified chemical fume hood).- Ensure proper ventilation.- Assemble all necessary equipment and PPE.- Review this safety guide and any available chemical information.- Minimize the quantity of the compound handled.- Ensure easy access to an emergency eyewash station and safety shower.
Handling - Wear appropriate PPE at all times.- Avoid skin and eye contact.- Prevent the generation of aerosols and dust.- Use wet-wiping techniques for cleaning surfaces.- All manipulations of this compound should be performed within the designated handling area.- Decontaminate all equipment immediately after use.
Decontamination & Cleaning - Decontaminate all work surfaces with a suitable agent (e.g., a 10% bleach solution followed by a neutralizing agent like 70% ethanol (B145695) or as recommended by your EHS department).- Decontaminate all reusable equipment according to established laboratory procedures.- Remove PPE in the reverse order it was put on to avoid self-contamination.- Dispose of single-use PPE in the designated hazardous waste container.- Ensure the decontamination process itself does not create new hazards (e.g., release of vapors).

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Adherence to proper waste segregation and disposal protocols is critical to minimize environmental contamination.

Waste TypeDisposal ProcedureKey Considerations
Unused this compound - Collect in a designated, leak-proof, and clearly labeled hazardous waste container.- Do not mix with other incompatible waste streams.- Follow your institution's specific procedures for the disposal of potent pharmaceutical compounds.
Contaminated Labware (e.g., pipette tips, vials) - Collect in a designated solid hazardous waste container.- Ensure the container is properly sealed to prevent leakage.
Contaminated PPE - Collect in a designated solid hazardous waste container.- Remove PPE carefully to avoid creating dust or aerosols.
Liquid Waste (e.g., solutions containing this compound) - Collect in a designated, compatible, and clearly labeled liquid hazardous waste container.- Do not dispose of down the drain.- Ensure the container is sealed and stored in a secondary containment vessel.

Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Potent Compound," "Toxic").

Waste Pickup: Once a waste container is full, follow your institution's procedures to request a pickup from the EHS department.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Protocol
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2]- Remove any contaminated clothing while under the safety shower.[1][2]- Seek immediate medical attention.
Eye Contact - Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2]- Remove contact lenses if present and easy to do.[1]- Seek immediate medical attention.
Inhalation - Move the affected person to fresh air immediately.- If breathing is difficult, provide oxygen.- Seek immediate medical attention.
Ingestion - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention.
Spill - Minor Spill: If you are trained and have the appropriate spill kit, contain the spill using absorbent materials. Decontaminate the area thoroughly. Report the incident to your supervisor.- Major Spill: Evacuate the immediate area. Alert others in the vicinity. Contact your institution's emergency response team or EHS department immediately.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Cleaning cluster_disposal Waste Disposal prep_area Designate Handling Area gather_materials Assemble Equipment & PPE prep_area->gather_materials review_protocol Review Safety Protocols gather_materials->review_protocol don_ppe Don Appropriate PPE review_protocol->don_ppe Proceed to Handling weigh_compound Weigh/Handle this compound don_ppe->weigh_compound conduct_experiment Conduct Experiment weigh_compound->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces Experiment Complete decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment remove_ppe Remove PPE decontaminate_equipment->remove_ppe segregate_waste Segregate Hazardous Waste remove_ppe->segregate_waste Dispose of Contaminated Items label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.